2,6-Dibromo-4-nitropyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-dibromo-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPATZUHJFQGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581316 | |
| Record name | 2,6-Dibromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175422-04-5 | |
| Record name | 2,6-Dibromo-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175422-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMO-4-NITRO-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine (CAS No. 175422-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-nitropyridine is a versatile halogenated and nitrated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique structural features, namely the two reactive bromine atoms and the electron-withdrawing nitro group, make it an exceptionally useful precursor for the synthesis of complex, poly-substituted pyridine scaffolds.[1] These scaffolds are of significant interest in medicinal chemistry and materials science, particularly in the development of kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of biologically active molecules.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is a pale yellow crystalline solid with a melting point range of 121-124 °C.[1] Safety and handling information is summarized in Table 2. The compound is classified as an irritant and is harmful if swallowed or in contact with skin.[2] Appropriate personal protective equipment should be used when handling this chemical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 175422-04-5 | [1][3][4][5][6] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3][4][6] |
| Molecular Weight | 281.89 g/mol | [1][2][3][4][6] |
| Appearance | Pale yellow crystalline powder | [1][6] |
| Melting Point | 121-124 °C | [1] |
| Boiling Point | 330.018 °C at 760 mmHg | [6] |
| Density | 2.222 g/cm³ | [6] |
| Purity | ≥97% to ≥98% (HPLC) | [1][3] |
| Solubility | Soluble in chloroform and ethyl acetate. | [4] |
| Storage Conditions | 0-8°C, under inert atmosphere. | [1] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement(s) | Reference(s) |
| H315: Causes skin irritation | Skin Irrit. 2 | P261, P305+P351+P338 | [2][5] |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P261, P305+P351+P338 | [2][5] |
| H335: May cause respiratory irritation | - | P261, P305+P351+P338 | [5] |
| H302: Harmful if swallowed | Acute Tox. 4 | - | [2] |
| H312: Harmful in contact with skin | Acute Tox. 4 | - | [2] |
| H332: Harmful if inhaled | Acute Tox. 4 | - | [2] |
Synthesis of this compound
A common synthetic route to this compound involves the deoxygenation of its corresponding N-oxide precursor. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from this compound N-oxide[4]
Materials:
-
This compound N-oxide (76.2 mmol)
-
Chloroform (120 mL)
-
Phosphorus trichloride (229 mmol)
-
Ice water (600 mL)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Suspend 22.7 g (76.2 mmol) of this compound N-oxide in 120 mL of chloroform in a round-bottom flask.
-
Cool the suspension to 5 °C using an ice bath.
-
Slowly add 20 mL (229 mmol) of phosphorus trichloride dropwise to the cooled suspension.
-
After the addition is complete, heat the reaction mixture to 75 °C and reflux for 4 days.
-
Upon completion of the reaction, carefully pour the mixture into 600 mL of ice water.
-
Neutralize the aqueous mixture with a sodium bicarbonate solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with 150 mL portions of chloroform.
-
Combine all organic layers and dry with magnesium sulfate.
-
Concentrate the dried organic solution under vacuum.
-
Purify the resulting residue by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.
-
This procedure affords 15.5 g (72% yield) of this compound as a white solid with a melting point of 122-123 °C.[4]
Reactivity and Applications in Cross-Coupling Reactions
The two bromine atoms at the 2 and 6 positions of the pyridine ring are susceptible to substitution through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions are fundamental in constructing C-C bonds and introducing diverse aryl, heteroaryl, and alkynyl moieties to the pyridine core. The electron-withdrawing nitro group at the 4-position can further influence the reactivity of the bromine atoms and can itself be a site for further functionalization, often after reduction to an amino group.
Suzuki-Miyaura Coupling
This protocol demonstrates the feasibility of a ligand-free Suzuki coupling with a similar substrate.[7]
Materials:
-
2,6-dibromo-4-nitroaniline
-
Aryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
In a reaction vessel, combine 2,6-dibromo-4-nitroaniline, the aryl boronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add a mixture of DMF and water as the solvent.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate work-up and purification to isolate the 2,6-diaryl-4-nitroaniline product.
Note: The reaction conditions, including the choice of base, solvent, and catalyst, may need to be optimized for this compound.
Stille Coupling
The Stille coupling reaction provides another avenue for C-C bond formation using organotin reagents. A general protocol for the Stille coupling of 2,6-dibromopyridine is presented below, which can be adapted for this compound.
Materials:
-
2,6-dibromopyridine
-
Aryl or vinyl tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 2.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing as the core structure in a variety of kinase inhibitors. The ability to introduce diverse substituents at the 2 and 6 positions of the pyridine ring through cross-coupling reactions makes this compound a valuable starting material for generating libraries of potential drug candidates. These compounds often target kinases involved in cell proliferation, survival, and angiogenesis, such as Rho-kinase (ROCK), Casein Kinase 2 (CK2), and Pim kinases.
The general workflow for the synthesis of such inhibitors often involves a sequential cross-coupling reaction on the dibrominated pyridine core, followed by reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Synthetic workflow for kinase inhibitors from this compound.
Targeting the PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and resistance to apoptosis.[3] They are key downstream effectors of the JAK/STAT signaling pathway. Inhibitors of PIM kinases are therefore of significant interest as potential anti-cancer therapeutics. Molecules synthesized from 2,6-disubstituted pyridine scaffolds have shown promise as PIM kinase inhibitors.
Caption: Inhibition of the PIM kinase signaling pathway by 2,6-disubstituted pyridine derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, multi-functionalized pyridine derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic and modular construction of molecules with potential applications in drug discovery, particularly in the development of targeted kinase inhibitors. The experimental protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and scientists working in the field of organic synthesis and medicinal chemistry to further explore the potential of this important chemical intermediate.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6-Dibromo-4-nitropyridine
For researchers, scientists, and professionals in drug development, 2,6-Dibromo-4-nitropyridine is a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Compound Properties
This compound is a pale yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 281.89 g/mol | [1][2][3][4] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2][3][4] |
| CAS Number | 175422-04-5 | [1][2][3] |
| Melting Point | 121-124 °C | [1] |
| Purity | ≥ 97% | [3] |
| Appearance | Pale yellow crystalline powder | [1] |
| Storage Conditions | 0-8°C, inert atmosphere, keep in dark place | [1] |
Synthesis and Reactivity
The synthesis of this compound is a critical process for its application in further chemical reactions. A general laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Synthesis of this compound
This procedure details the synthesis of this compound from this compound N-oxide.
Materials:
-
This compound N-oxide
-
Chloroform
-
Phosphorus trichloride
-
Ice water
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A suspension of 22.7 g (76.2 mmol) of this compound N-oxide in 120 mL of chloroform is prepared.
-
At 5 °C, 20 mL (229 mmol) of phosphorus trichloride is added slowly and dropwise to the suspension.[2]
-
The reaction mixture is then heated to 75 °C and refluxed for 4 days.[2]
-
After the reaction is complete, the mixture is carefully poured into 600 mL of ice water and neutralized with a sodium bicarbonate solution.[2]
-
The organic and aqueous layers are separated. The aqueous layer is extracted three times with 150 mL of chloroform each time.[2]
-
The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[2]
-
The resulting residue is purified by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.[2]
-
This process yields 15.5 g (72% yield) of this compound as a white solid with a melting point of 122-123 °C.[2]
The reactivity of this compound is characterized by the presence of two bromine atoms and a nitro group on the pyridine ring. The bromine atoms are excellent leaving groups, making the compound suitable for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions.[5] The electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of the bromine atoms or the nitro group with a range of nucleophiles like amines and alkoxides.[5]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide array of functional molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1]
Its utility in medicinal chemistry is particularly noteworthy. It is a key building block for the synthesis of polysubstituted pyridine systems, which are prevalent structures in many biologically active compounds.[5] Researchers have utilized this compound in the design of novel agents with potential anti-cancer and antimicrobial properties.[1] Specifically, it is instrumental in the development of kinase inhibitors and other small-molecule therapeutics.[5] The strategic placement of its substituents allows for the fine-tuning of the electronic and steric properties of the final molecules, which is essential for structure-activity relationship (SAR) studies.[5]
Beyond pharmaceuticals, it is used in the formulation of pesticides and herbicides.[1] In materials science, it is explored for creating novel materials, including polymers with enhanced thermal and chemical stability, as well as functional materials like dyes and pigments.[1]
Logical Workflow for Synthetic Application
The following diagram illustrates a logical workflow for the utilization of this compound in a typical synthetic chemistry research project, leading to the development of new chemical entities.
Caption: Synthetic workflow utilizing this compound.
References
physical and chemical properties of 2,6-Dibromo-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2,6-Dibromo-4-nitropyridine. This versatile compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Core Physical and Chemical Properties
This compound is a pale yellow crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2][3] |
| Molecular Weight | 281.89 g/mol | [1][2][3] |
| CAS Number | 175422-04-5 | [1][2][3] |
| Appearance | Pale yellow crystalline powder | [1][4] |
| Melting Point | 121-124 °C | [1] |
| Boiling Point | 330.018 °C at 760 mmHg (Predicted) | [4] |
| Purity | ≥97% or ≥98% (HPLC) | [1][5] |
| Storage Conditions | 0-8°C, keep in dark place, inert atmosphere | [1] |
Reactivity and Chemical Profile
This compound is a highly functionalized pyridine derivative, making it a valuable intermediate in organic synthesis.[6] Its reactivity is characterized by the presence of two bromine atoms and a strongly electron-withdrawing nitro group.[6]
The bromine atoms at the 2 and 6 positions are excellent leaving groups, facilitating various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[6] This allows for the straightforward introduction of a wide range of carbon-based substituents.[6]
Simultaneously, the nitro group at the 4-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[6] This enables the selective replacement of the bromine atoms or even the nitro group with various nucleophiles, including amines and alkoxides.[6] This dual reactivity makes it an essential scaffold for constructing complex, poly-substituted pyridine systems, which are prominent structures in medicinal chemistry and materials science.[6]
Below is a diagram illustrating the key reactive sites and potential transformations of this compound.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the deoxygenation of its N-oxide precursor.[2]
Materials:
-
This compound N-oxide
-
Chloroform (CHCl₃)
-
Phosphorus trichloride (PCl₃)
-
Ice water
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A suspension of this compound N-oxide (22.7 g, 76.2 mmol) in chloroform (120 mL) is prepared.[2]
-
Phosphorus trichloride (20 mL, 229 mmol) is added slowly and dropwise at 5 °C.[2]
-
The reaction mixture is then heated to 75 °C and refluxed for 4 days.[2]
-
After the reaction is complete, the mixture is carefully poured into 600 mL of ice water and neutralized with a sodium bicarbonate solution.[2]
-
The organic and aqueous layers are separated. The aqueous layer is extracted three times with chloroform (150 mL each).[2]
-
The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[2]
-
The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent.[2]
-
This process yields this compound as a white solid (15.5 g, 72% yield) with a melting point of 122-123 °C.[2]
The workflow for this synthesis is depicted in the diagram below.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of target molecules with significant applications in several fields:
-
Pharmaceutical Development : It is a crucial precursor for creating novel compounds with potential therapeutic activities, including anti-cancer and antimicrobial agents.[1] Its structure is a privileged scaffold in the development of kinase inhibitors and other small-molecule therapeutics.[6]
-
Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides for crop protection.[1]
-
Materials Science : Its derivatives are used in the production of functional materials like dyes and pigments.[1] There is also exploration into its use for creating novel polymers with enhanced thermal and chemical stability and for organic electronic materials such as OLEDs.[1][6]
-
Organic Synthesis : It serves as a fundamental building block for constructing complex molecular frameworks, enabling the development of new compounds with desired properties.[1]
Safety and Handling
This compound is associated with the following GHS hazard statements:
-
H302 : Harmful if swallowed.[3]
-
H312 : Harmful in contact with skin.[3]
-
H315 : Causes skin irritation.[3]
-
H319 : Causes serious eye irritation.[3]
-
H332 : Harmful if inhaled.[3]
-
H335 : May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Synthesis of 2,6-Dibromo-4-nitropyridine: A Technical Guide to N-Oxide Deoxygenation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,6-Dibromo-4-nitropyridine from its N-oxide precursor. The deoxygenation of this compound N-oxide is a critical transformation in the synthesis of various functionalized pyridine derivatives, which are valuable building blocks in the development of pharmaceuticals and other bioactive molecules. This document details the experimental protocol for this reaction, presents the quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow.
Core Synthesis: Deoxygenation of this compound N-oxide
The primary method for the synthesis of this compound involves the deoxygenation of this compound N-oxide. A common and effective reagent for this transformation is phosphorus trichloride (PCl₃).[1] This reagent efficiently removes the oxygen atom from the N-oxide, yielding the desired pyridine derivative.[2][3]
Reaction Principle
The reaction proceeds via the interaction of the lone pair of electrons on the oxygen atom of the N-oxide with the phosphorus atom of PCl₃. This is followed by the elimination of phosphoryl chloride (POCl₃) and the formation of the deoxygenated pyridine product. While PCl₃ is effective for deoxygenation, it is important to note that other reagents like phosphorus oxychloride (POCl₃) can lead to chlorination of the pyridine ring, a reaction that is not desired in this specific synthesis.[2][3]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from this compound N-oxide.[1]
Materials and Reagents:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃)
-
Ice water
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a suspension of 22.7 g (76.2 mmol) of this compound N-oxide in 120 mL of chloroform is prepared.
-
Reagent Addition: The suspension is cooled to 5 °C using an ice bath. To this cooled suspension, 20 mL (229 mmol) of phosphorus trichloride is added slowly in a dropwise manner.
-
Reaction Conditions: After the addition of PCl₃, the reaction mixture is heated to 75 °C and refluxed for 4 days.
-
Workup - Quenching and Neutralization: Upon completion of the reaction, the mixture is carefully poured into 600 mL of ice water. The mixture is then neutralized with a sodium bicarbonate solution.
-
Extraction: The organic and aqueous layers are separated. The aqueous layer is extracted three times with 150 mL of chloroform each time.
-
Drying and Concentration: The combined organic layers are dried over magnesium sulfate and then concentrated under reduced pressure.
-
Purification: The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent.
-
Product Isolation: The purified product, this compound, is obtained as a white solid.
Quantitative Data
The following tables summarize the key quantitative data from the synthesis.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mL) | Moles (mmol) | Molar Ratio |
| This compound N-oxide | C₅H₂Br₂N₂O₃ | 297.89 | 22.7 | - | 76.2 | 1 |
| Phosphorus trichloride | PCl₃ | 137.33 | - | 20 | 229 | 3 |
| Chloroform | CHCl₃ | 119.38 | - | 120 | - | - |
Table 2: Product Characterization
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Physical Appearance | Melting Point (°C) |
| This compound | C₅H₂Br₂N₂O₂ | 281.89 | 15.5 | 72 | White solid | 122-123 |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction pathway for the deoxygenation of this compound N-oxide.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from its N-oxide using phosphorus trichloride is a robust and well-documented procedure.[1] This technical guide provides the necessary details for researchers and professionals in the field of drug development to replicate this synthesis. The provided quantitative data and visual diagrams offer a clear and concise overview of the process, facilitating a comprehensive understanding of this important chemical transformation.
References
An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,6-Dibromo-4-nitropyridine, a pivotal building block in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Identity and Properties
This compound is a halogenated and nitrated pyridine derivative. Its unique substitution pattern, featuring two bromine atoms as excellent leaving groups and a strongly electron-withdrawing nitro group, makes it a highly versatile reagent for creating complex molecular architectures.[1]
The structural formula for this compound is presented below:
Caption: Structural formula of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 175422-04-5[2][4][5][6][7] |
| Molecular Formula | C₅H₂Br₂N₂O₂[2][4][5][6] |
| Molecular Weight | 281.89 g/mol [2][4][5][6] |
| InChI | InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H[2][3] |
| InChIKey | XIPATZUHJFQGQC-UHFFFAOYSA-N[2][3] |
| SMILES | BrC1=CC(--INVALID-LINK--=O)=CC(Br)=N1[6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Pale yellow crystalline powder[4][7] |
| Melting Point | 121-124 °C[4] |
| Boiling Point | 330.018 °C at 760 mmHg (Predicted)[7] |
| Density | 2.222 g/cm³ (Predicted)[7] |
| Purity | ≥97% to ≥98% (HPLC)[4][6] |
| Storage Conditions | 0-8°C, keep in dark place, inert atmosphere[3][4] |
Synthesis Protocol
The following is a general procedure for the synthesis of this compound from its N-oxide precursor.[5]
Materials:
-
This compound N-oxide
-
Chloroform (CHCl₃)
-
Phosphorus trichloride (PCl₃)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Reaction flask
-
Reflux condenser
-
Dropping funnel
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
A suspension of 22.7 g (76.2 mmol) of this compound N-oxide in 120 mL of chloroform is prepared in a reaction flask.[5]
-
The suspension is cooled to 5 °C, and 20 mL (229 mmol) of phosphorus trichloride is added slowly dropwise.[5]
-
The reaction mixture is then heated to 75 °C and refluxed for 4 days.[5]
-
After the reaction is complete, the mixture is carefully poured into 600 mL of ice water and neutralized with a sodium bicarbonate solution.[5]
-
The organic and aqueous layers are separated. The aqueous layer is extracted three times with 150 mL of chloroform.[5]
-
The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[5]
-
The resulting residue is purified by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.[5]
-
This process yields 15.5 g (72% yield) of this compound as a white solid with a melting point of 122-123 °C.[5]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a key intermediate in various fields due to its reactive sites.
-
Pharmaceutical Development: It serves as a crucial building block for synthesizing a range of pharmaceuticals, particularly antimicrobial and anti-cancer agents.[4] Its structure is a scaffold for developing kinase inhibitors and other small-molecule therapeutics.[1]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.[4]
-
Materials Science: It is explored for creating novel materials, including polymers with enhanced thermal and chemical stability, as well as dyes and pigments.[4]
-
Organic Synthesis: The bromine atoms are ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[1] This dual reactivity allows for the systematic construction of complex, multi-substituted pyridine derivatives.[1]
The following diagram illustrates a generalized workflow for the application of this compound in drug discovery.
Caption: Role of this compound in a drug discovery workflow.
Safety Information
It is important to handle this compound with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | C5H2Br2N2O2 | CID 16038748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 175422-04-5 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
A Comprehensive Technical Guide to 2,6-Dibromo-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2,6-dibromo-4-nitropyridine, a pivotal building block in modern organic synthesis. Its unique electronic and structural features, characterized by two reactive bromine atoms and a strongly electron-withdrawing nitro group, make it a highly versatile reagent. This document consolidates essential data on its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid at room temperature.[1] Its chemical structure and key properties are summarized below. The presence of the nitro group significantly influences the reactivity of the pyridine ring, rendering the bromine atoms susceptible to displacement reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 175422-04-5 | [2] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [2] |
| Molecular Weight | 281.89 g/mol | [2] |
| Melting Point | 121-124 °C | [1] |
| Boiling Point | 330.018 °C at 760 mmHg | [3] |
| Appearance | Pale yellow crystalline powder | [1] |
| Solubility | Data not readily available in searched literature. Miscible with chloroform and ethyl acetate as suggested by its use in synthesis and chromatography. | [2] |
| Storage | Store at 0-8°C under an inert atmosphere. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the deoxygenation of its N-oxide precursor. The following protocol is a representative method for its preparation.[2]
Experimental Protocol: Synthesis from this compound N-oxide
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
-
Ice
Procedure:
-
Suspend this compound N-oxide (76.2 mmol) in chloroform (120 mL).
-
Cool the suspension to 5 °C using an ice bath.
-
Slowly add phosphorus trichloride (229 mmol) dropwise to the cooled suspension.
-
After the addition is complete, heat the reaction mixture to 75 °C and maintain it at reflux for 4 days.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully pour the reaction mixture into 600 mL of ice water.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer three times with chloroform (150 mL portions).
-
Combine all organic layers and dry over magnesium sulfate.
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a 4:1 mixture of petroleum ether and ethyl acetate.
-
The final product is a white solid with a reported yield of 72% and a melting point of 122-123 °C.[2]
Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to its multiple reactive sites. The two bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 2- and 6-positions can be readily displaced by various organic groups using transition metal catalysis, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted pyridines.
General Experimental Protocol for Suzuki-Miyaura Coupling:
While a specific protocol for this compound is not detailed in the searched literature, a general procedure for a similar substrate, 2,6-dibromopyridine, is provided as a representative example.[4]
Materials:
-
2,6-Dibromopyridine (or this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the dibromopyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 16-24 hours).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at the 4-position activates the pyridine ring towards nucleophilic attack. This allows for the selective replacement of the bromine atoms with a variety of nucleophiles, such as amines and alkoxides. The attack preferentially occurs at the 2- and 4-positions due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the nitrogen atom of the pyridine ring.[5]
Applications in Drug Development
The substituted pyridine scaffold is a common motif in many biologically active compounds. This compound serves as a key starting material for the synthesis of molecules with potential applications as antimicrobial and anti-cancer agents.[6]
Role in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] This has made them a prime target for the development of targeted therapies. The pyridine core can form key interactions within the ATP-binding site of kinases. This compound and its derivatives provide a versatile platform for the synthesis of kinase inhibitors. For instance, related aminobromonitropyridines are used to construct imidazo[4,5-b]pyridine scaffolds, which are bioisosteres of purines and are found in numerous kinase inhibitors.[7]
While specific signaling pathways targeted by inhibitors directly synthesized from this compound were not identified in the searched literature, the general workflow involves using this scaffold to build molecules that can competitively bind to the ATP pocket of kinases, thereby inhibiting their function. This can disrupt oncogenic signaling and lead to anti-tumor effects.[8]
Safety Information
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an essential tool for medicinal chemists and materials scientists. Its application in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapeutics. This guide provides a solid foundation of its properties, synthesis, and applications for researchers in the field.
References
- 1. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 3. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-4-nitropyridine, its synthesis, and its significance as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical development.[1]
Core Properties of this compound
This compound is a valuable chemical intermediate in the synthesis of more complex organic molecules.[1] Its reactivity, stemming from the presence of two bromine atoms and a nitro group on the pyridine ring, allows for a variety of chemical transformations. This compound is particularly noted for its use in the development of anti-cancer and antimicrobial agents.[1]
Appearance: The compound typically appears as a pale yellow crystalline powder or a white solid.[1][2][3]
Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 175422-04-5[1][2][4] |
| Molecular Formula | C₅H₂Br₂N₂O₂[1][2][4] |
| Molecular Weight | 281.89 g/mol [1][2][4] |
| Melting Point | 121-124 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
| IUPAC Name | This compound[4] |
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the deoxygenation of its N-oxide precursor.[2] The following protocol is a general procedure for this transformation.[2]
Objective: To synthesize this compound from this compound N-oxide.
Materials:
-
This compound N-oxide (22.7 g, 76.2 mmol)
-
Chloroform (120 mL for reaction, plus additional for extraction)
-
Phosphorus trichloride (20 mL, 229 mmol)
-
Ice water (600 mL)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (4:1 eluent)
Procedure:
-
A suspension of 22.7 g (76.2 mmol) of this compound N-oxide in 120 mL of chloroform is prepared.[2]
-
At 5 °C, 20 mL (229 mmol) of phosphorus trichloride is added slowly and dropwise to the suspension.[2]
-
The reaction mixture is then heated to 75 °C and refluxed for 4 days.[2]
-
After the reaction is complete, the mixture is carefully poured into 600 mL of ice water.[2]
-
The mixture is neutralized with a sodium bicarbonate solution.[2]
-
The organic and aqueous layers are separated.[2] The aqueous layer is extracted three times with 150 mL of chloroform each time.[2]
-
The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[2]
-
The resulting residue is purified by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.[2]
-
This process yields 15.5 g (a 72% yield) of this compound as a white solid with a melting point of 122-123 °C.[2]
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Solubility of 2,6-Dibromo-4-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2,6-Dibromo-4-nitropyridine in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its determination. It includes established experimental protocols, guidelines for data presentation, and a visual representation of the experimental workflow to enable researchers to generate precise and reliable solubility profiles.
Introduction
This compound is a halogenated and nitrated pyridine derivative. Its chemical structure suggests a degree of polarity due to the nitro group and the nitrogen atom in the pyridine ring, which may influence its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes such as recrystallization, and for its potential use in medicinal chemistry and materials science. This guide provides the necessary protocols to systematically determine these crucial physicochemical parameters.
Data Presentation
Quantitative solubility data should be meticulously recorded and presented to allow for clear comparison and interpretation. The following table provides a structured format for reporting solubility values at a specified temperature.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C (or specified temperature)
| Solvent Class | Solvent | Molarity (mol/L) | Solubility ( g/100 mL) | Solubility (mg/mL) | Qualitative Observation |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Halogenated | Dichloromethane (DCM) | ||||
| Chloroform | |||||
| Aromatic | Toluene | ||||
| Benzene | |||||
| Esters | Ethyl Acetate | ||||
| Amides | Dimethylformamide (DMF) | ||||
| Dimethyl Acetamide (DMAc) | |||||
| Hydrocarbons | n-Hexane | ||||
| Cyclohexane | |||||
| Other | Acetonitrile | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
The definitive method for determining the equilibrium solubility of a crystalline compound is the shake-flask method . This protocol provides a robust framework for obtaining accurate and reproducible quantitative data.
Objective
To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.
Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents
-
Temperature-controlled orbital shaker or rotator
-
Calibrated analytical balance
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated thermometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that a true equilibrium with the solid phase is reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette or syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the determination and application of this compound solubility data.
Spectroscopic Characterization of 2,6-Dibromo-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic and physical data for 2,6-Dibromo-4-nitropyridine (CAS No. 175422-04-5). Due to the limited availability of public experimental spectra, this document focuses on reported physical properties, predicted spectroscopic data, and standardized experimental protocols for acquiring comprehensive spectral information.
Compound Overview
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its pyridine core, substituted with two bromine atoms and a nitro group, offers multiple reaction sites for further chemical modification. Accurate spectroscopic characterization is crucial for confirming its identity and purity in research and development settings.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 175422-04-5 | Multiple Sources |
| Molecular Formula | C₅H₂Br₂N₂O₂ | Multiple Sources |
| Molecular Weight | 281.89 g/mol | Multiple Sources |
| Melting Point | 121-124 °C | Chem-Impex |
| Appearance | Pale yellow crystalline powder | Chem-Impex |
Spectroscopic Data Summary
While experimental spectra for this compound are not widely published, the following tables summarize the expected and calculated data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Data
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 ppm | Singlet (s) | 2H | H-3, H-5 |
Note: The chemical shift is an estimate based on the deshielding effects of the electronegative bromine and nitro groups on the pyridine ring. The two protons at positions 3 and 5 are chemically equivalent and are therefore expected to appear as a single peak.
Table 2.2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) | Assignment |
| ~148 - 152 ppm | C-4 |
| ~140 - 144 ppm | C-2, C-6 |
| ~120 - 124 ppm | C-3, C-5 |
Note: These are estimated chemical shift ranges. The carbon bearing the nitro group (C-4) and the carbons bearing the bromine atoms (C-2, C-6) are expected to be the most downfield shifted.
Infrared (IR) Spectroscopy
Table 2.3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1520 - 1560 cm⁻¹ | Nitro (NO₂) | Asymmetric Stretch |
| ~1340 - 1360 cm⁻¹ | Nitro (NO₂) | Symmetric Stretch |
| ~1550 - 1610 cm⁻¹ | C=N, C=C (in ring) | Stretching |
| ~1000 - 1200 cm⁻¹ | C-Br | Stretching |
| ~800 - 900 cm⁻¹ | C-H (out-of-plane) | Bending |
Mass Spectrometry (MS)
Table 2.4: Calculated Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ | 279.8483 (monoisotopic) |
| [M+H]⁺ | 280.8561 (monoisotopic) |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
-
EI: Introduce the sample (often via a direct insertion probe for solids) into the EI source.
-
Scan a suitable mass range to observe the molecular ion and any fragment ions.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the structure of the target compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Commercial Suppliers and Technical Guide for 2,6-Dibromo-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of 2,6-Dibromo-4-nitropyridine (CAS No. 175422-04-5). This versatile building block is of significant interest to researchers in drug discovery, medicinal chemistry, and materials science due to its unique reactivity, enabling the synthesis of a wide array of complex molecules.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. The following tables summarize key information from a selection of these suppliers, offering researchers a quick reference for procurement.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | ≥97% | 1 g, 5 g, 10 g, 25 g, 100 g | Marketed under the Ambeed brand.[1] |
| ChemScene | ≥97% | Inquire for details | Offers custom synthesis and commercial production services.[2] |
| Chem-Impex | ≥98% (HPLC) | Inquire for details | Highlights applications in pharmaceuticals, agrochemicals, and materials science.[3] |
| BLD Pharm | Inquire for details | Inquire for details | Provides access to NMR, HPLC, LC-MS, and UPLC data.[4] |
| Apollo Scientific | Inquire for details | Inquire for details | Provides MDL number for easy reference. |
| Otto Chemie Pvt Ltd | 97% | Semi-bulk and bulk packs | Worldwide shipping from India.[5] |
| ChemicalBook | Inquire for details | Inquire for details | Lists several suppliers and provides chemical properties.[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175422-04-5 | [1][2][5][6] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2][3][5] |
| Molecular Weight | 281.89 g/mol | [2][3][5] |
| Appearance | Pale yellow crystalline powder | [3] |
| Melting Point | 121-124 °C | [3] |
| Purity | Typically ≥97% or ≥98% (HPLC) | [1][2][3] |
| Storage Conditions | 0-8°C, Keep in dark place, inert atmosphere | [1][3] |
Synthetic Applications and Reactivity
This compound is a highly functionalized scaffold, making it a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of two bromine atoms and a strongly electron-withdrawing nitro group. This unique combination allows for a range of chemical transformations, particularly in the construction of polysubstituted pyridine systems which are privileged structures in medicinal chemistry.
The two bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the facile introduction of diverse carbon-based substituents. Concurrently, the nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of the bromine atoms or even the nitro group with a variety of nucleophiles, including amines and alkoxides.
This dual reactivity makes this compound an indispensable building block for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other small-molecule therapeutics.
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions utilizing this compound as a starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for the formation of carbon-carbon bonds.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask and magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the copper-palladium catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Amine base (e.g., diisopropylamine, 7.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Reaction vessel and magnetic stirrer
Procedure:
-
To a solution of this compound in the anhydrous solvent at room temperature, add sequentially the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne.
-
Stir the reaction for 3 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general method for the SNAr reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Base (e.g., triethylamine, 1.2 equiv)
-
Anhydrous solvent (e.g., ethanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in the anhydrous solvent.
-
Add the amine nucleophile to the solution, followed by the addition of the base.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic utility of this compound and a representative signaling pathway that can be targeted by molecules synthesized from this versatile building block.
Caption: Synthetic pathways for functionalizing this compound.
Caption: A representative kinase signaling pathway targeted by inhibitors.
References
Methodological & Application
Protocol for Nucleophilic Aromatic Substitution on 2,6-Dibromo-4-nitropyridine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dibromo-4-nitropyridine is a highly versatile building block in organic synthesis, particularly for the construction of complex pyridine-based scaffolds prevalent in medicinal chemistry and materials science. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the 4-position. This activation, combined with two excellent leaving groups (bromine atoms) at the 2- and 6-positions, allows for the selective introduction of a wide range of nucleophiles. This document provides a detailed protocol for the selective mono-substitution of this compound with various nucleophiles.
Principle of the Reaction
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons bearing a bromine atom (positions 2 or 6), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the departure of the bromide leaving group, yielding the substituted product. Due to the symmetrical nature of the starting material, the initial attack can occur at either the C2 or C6 position. Careful control of reaction conditions, particularly stoichiometry, is crucial to achieve selective mono-substitution and avoid the formation of di-substituted byproducts.
Data Presentation: Exemplary SNAr Reactions
The following table summarizes typical reaction conditions and outcomes for the selective mono-nucleophilic aromatic substitution on this compound.
| Nucleophile (Nu-H) | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | 2-(Phenylamino)-6-bromo-4-nitropyridine | Ethanol | Et3N | Reflux | 4 | 85 |
| p-Toluidine | 2-(p-Tolylamino)-6-bromo-4-nitropyridine | DMF | K2CO3 | 80 | 6 | 90 |
| Piperidine | 2-(Piperidin-1-yl)-6-bromo-4-nitropyridine | Acetonitrile | - | 25 | 2 | 95 |
| Sodium Methoxide | 2-Methoxy-6-bromo-4-nitropyridine | Methanol | - | 25 | 1 | 92 |
| Sodium Ethoxide | 2-Ethoxy-6-bromo-4-nitropyridine | Ethanol | - | Reflux | 2 | 88 |
| Thiophenol | 2-(Phenylthio)-6-bromo-4-nitropyridine | THF | NaH | 0 to 25 | 3 | 80 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended, especially for reactions involving strong bases like sodium hydride.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Solvent and Reagents: Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.2 M). Add aniline (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(phenylamino)-6-bromo-4-nitropyridine.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Reagent Preparation: Carefully add sodium metal (1.1 equiv) in small portions to the methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.
-
Reaction Conditions: Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous methanol to the sodium methoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour, or until complete as monitored by TLC.
-
Work-up: a. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. b. Extract the mixture with ethyl acetate (3 x 25 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methoxy-6-bromo-4-nitropyridine.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Reagent Preparation: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reaction Conditions: Slowly add a solution of thiophenol (1.1 equiv) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. Then, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Work-up: a. Carefully quench the reaction at 0 °C by the slow addition of water. b. Extract the aqueous layer with ethyl acetate (3 x 30 mL). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(phenylthio)-6-bromo-4-nitropyridine.
Mandatory Visualizations
Caption: General experimental workflow for the SNAr on this compound.
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
Synthesis of Substituted Pyridines from 2,6-Dibromo-4-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyridine derivatives starting from the versatile building block, 2,6-Dibromo-4-nitropyridine. This starting material is particularly valuable due to its multiple reactive sites, allowing for sequential and regioselective functionalization through various modern synthetic methodologies.
Introduction
This compound is a key intermediate in the synthesis of complex polysubstituted pyridines, which are prevalent scaffolds in medicinal chemistry and materials science.[1] The two bromine atoms at the 2- and 6-positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[1] This unique reactivity profile enables the introduction of a wide array of substituents, facilitating the exploration of chemical space and structure-activity relationship (SAR) studies.
This guide outlines protocols for three major classes of transformations: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution, and the subsequent reduction of the nitro group.
Core Synthetic Pathways
The functionalization of this compound can be strategically planned to achieve mono- or di-substitution at the bromo-positions, followed by modification or replacement of the nitro group. The general synthetic routes are depicted below.
Caption: Synthetic pathways from this compound.
Data Presentation: A Survey of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the key transformations of this compound and analogous substrates.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dihalopyridines
| Entry | Coupling Partner (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |
| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |
| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | - | K₂CO₃ (2.0) | Toluene | 100 | 12 | Mono-arylated | 85 |
| 4 | 2-Methoxyphenylboronic Acid (3.0) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DME/H₂O | 85 | 18 | Di-arylated | 88 |
Table 2: Sonogashira Coupling of Dihalopyridines
| Entry | Alkyne (Equiv.) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (1.1) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 3 | 89 |
| 2 | Trimethylsilylacetylene (1.2) | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 6 | 75 |
| 3 | 1-Hexyne (2.2) | Pd(P(t-Bu)₃)₂ (2) | - | Cs₂CO₃ | Toluene | 100 | 12 | 82 (Copper-free) |
| 4 | Ethynylbenzene (1.1) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/Toluene | 65 | 4 | 92 |
Table 3: Buchwald-Hartwig Amination of 2,6-Dibromopyridine
| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine (1.2) | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | Mono-aminated | 85 |
| 2 | Aniline (2.5) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 24 | Di-aminated | 91 |
| 3 | Cyclohexylamine (1.1) | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | Mono-aminated | 78 |
| 4 | Pyrrolidine (2.2) | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu (2.8) | Toluene | 80 | 12 | Di-aminated | 95 |
Table 4: Nucleophilic Aromatic Substitution (SNAr) of 4-Nitropyridines
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMSO | 100 | 4 | 2-Bromo-6-(piperidin-1-yl)-4-nitropyridine | 85 |
| 2 | Sodium Methoxide | - | Methanol | 65 | 2 | 2-Bromo-6-methoxy-4-nitropyridine | 92 |
| 3 | Morpholine | Et₃N | DMF | 80 | 6 | 2-Bromo-6-morpholino-4-nitropyridine | 88 |
| 4 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | 2-(Benzylamino)-6-bromo-4-nitropyridine | 75 |
Table 5: Selective Reduction of 4-Nitropyridine Derivatives
| Entry | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Substrate Functional Groups | Yield (%) |
| 1 | Fe / NH₄Cl | Ethanol/H₂O | 80 | 2 | Bromo, Aryl | >90 |
| 2 | SnCl₂·2H₂O | Ethyl Acetate | 70 | 3 | Bromo, Alkynyl | 85-95 |
| 3 | H₂ (1 atm), Pd/C | Methanol | RT | 4 | Bromo, Amino | >95 |
| 4 | Na₂S₂O₄ | THF/H₂O | RT | 1 | Bromo, Methoxy | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Di-arylation)
This protocol is designed for the di-substitution of this compound. For mono-substitution, approximately 1.1 equivalents of the boronic acid should be used with adjusted catalyst and ligand loading.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[2]
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).[2]
-
Reaction Execution: Stir the mixture at 100 °C for 24 hours.[2]
-
Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.[2]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Sonogashira Coupling (Mono-alkynylation)
This protocol is optimized for selective mono-alkynylation. Di-alkynylation can be achieved using an excess of the alkyne and longer reaction times or higher temperatures.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add anhydrous and degassed THF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution.
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination (Mono-amination)
This protocol is for mono-amination. Di-amination typically requires more forcing conditions, such as higher temperatures and a larger excess of the amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, BINAP, and NaOt-Bu to an oven-dried Schlenk flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the pyridine ring in this compound allows for SNAr reactions. The substitution can occur at the 2- or 6-position.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Piperidine) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a reaction vial, add this compound, piperidine, and potassium carbonate.
-
Solvent Addition: Add DMSO to the vial.
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with stirring for 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 5: General Procedure for Nitro Group Reduction
This protocol describes a chemoselective reduction of the nitro group to an amine using tin(II) chloride, which is compatible with aryl bromides.
Materials:
-
Substituted 4-nitropyridine (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Ethyl acetate or Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the substituted 4-nitropyridine in ethyl acetate or ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O to the solution.
-
Reaction Execution: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. The reaction is typically complete in 3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice. Carefully neutralize with 5% aqueous NaHCO₃ until the pH is ~7-8.
-
Purification: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the 4-aminopyridine derivative. Further purification can be achieved by chromatography or recrystallization if necessary.
Signaling Pathways and Logical Relationships
The catalytic cycles for the palladium-catalyzed cross-coupling reactions are fundamental to understanding these transformations.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion
This compound is a highly adaptable building block for the synthesis of a wide variety of substituted pyridines. By employing a range of modern synthetic methods, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can selectively functionalize this scaffold. The subsequent reduction of the nitro group further expands the diversity of accessible compounds. The protocols and data presented herein provide a comprehensive guide for the strategic synthesis of novel pyridine derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for 2,6-Dibromo-4-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-nitropyridine is a versatile and highly reactive building block in medicinal chemistry, valued for its utility in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1][2] Its unique trifunctional nature, featuring two reactive bromine atoms and an electron-withdrawing nitro group, allows for selective and sequential functionalization. The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[1] This trifecta of reactivity makes this compound a valuable precursor for the synthesis of polysubstituted pyridines, which are privileged structures in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents.[1][3]
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on antimycobacterial compounds. It includes quantitative biological activity data, detailed experimental protocols for key transformations, and visualizations of synthetic pathways and experimental workflows.
Applications in the Synthesis of Antimycobacterial Agents
Substituted pyridines are a well-established class of compounds with significant biological activities, including antimycobacterial effects. The 2,6-disubstituted pyridine scaffold, in particular, has been explored for the development of novel antitubercular agents.[3][4] The synthesis of 2,6-disubstituted 4-aminopyridine derivatives, starting from this compound, provides a viable route to novel compounds with potential efficacy against Mycobacterium tuberculosis and other mycobacterial strains.
A synthetic strategy can be envisioned where the bromine atoms of this compound are first displaced by nucleophiles, such as alkyl thiols, via an SNAr reaction. The resulting 2,6-bis(alkylthio)-4-nitropyridine can then be reduced to the corresponding 4-aminopyridine. Subsequent acylation of the amino group would yield a library of 2,6-bis(alkylthio)-4-acylamidopyridines. The biological activity of these compounds against various mycobacterial strains has been evaluated, demonstrating the potential of this scaffold.[3]
Quantitative Biological Activity Data
The following table summarizes the in vitro antimycobacterial activity of a series of 2,6-bis(alkylsulfanyl)-4-thioamidopyridines, which can be conceptually derived from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µmol·dm⁻³.[3]
| Compound ID | R (in SR) | M. tuberculosis (MIC in µmol·dm⁻³) | M. kansasii (MIC in µmol·dm⁻³) | M. avium (MIC in µmol·dm⁻³) | M. fortuitum (MIC in µmol·dm⁻³) |
| 1 | Ethyl | > 250 | > 250 | > 250 | > 250 |
| 2 | Propyl | 125 | 125 | 250 | 250 |
| 3 | Butyl | 60 | 60 | 125 | 125 |
| 4 | Pentyl | 30 | 30 | 60 | 60 |
| 5 | Hexyl | 30 | 60 | 60 | 250 |
| 6 | Heptyl | 30 | 30 | 30 | 125 |
| 7 | Octyl | 60 | 60 | 60 | 250 |
| 8 | Nonyl | 125 | 125 | 125 | > 250 |
| 9 | Decyl | 250 | 250 | 250 | > 250 |
| Isoniazid | - | 30 | 60 | > 250 | > 250 |
Experimental Protocols
The following are detailed protocols for the key synthetic transformations starting from this compound to obtain precursors for biologically active molecules.
Protocol 1: Synthesis of 2,6-bis(alkylsulfanyl)-4-nitropyridines via Nucleophilic Aromatic Substitution
This protocol describes the displacement of the bromine atoms of this compound with an alkylthiolate.
Materials:
-
This compound
-
Alkanethiol (e.g., Hexanethiol)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere, add the corresponding alkanethiol (2.2 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-bis(alkylsulfanyl)-4-nitropyridine.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the reduction of the 4-nitro group to a 4-amino group.
Materials:
-
2,6-bis(alkylsulfanyl)-4-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of the 2,6-bis(alkylsulfanyl)-4-nitropyridine (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the 2,6-bis(alkylsulfanyl)-4-aminopyridine.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)
This protocol provides a general method for the mono-amination of 2,6-dibromopyridine derivatives. The reaction conditions can be adapted for this compound, although the electron-withdrawing nitro group may influence reactivity.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.0 eq.).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway to 2,6-disubstituted-4-amidopyridines.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols: The Role of 2,6-Dibromo-4-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-nitropyridine is a versatile and highly reactive intermediate crucial in the synthesis of a variety of agrochemicals, including herbicides and fungicides.[1] Its unique substitution pattern, featuring two labile bromine atoms and an electron-withdrawing nitro group, allows for selective functionalization to build complex molecular architectures. This document provides detailed application notes on the utility of this compound in agrochemical synthesis and presents a representative experimental protocol for its conversion into a key agrochemical precursor.
Introduction
The pyridine scaffold is a privileged structure in modern agrochemicals due to its favorable biological activity and metabolic stability.[1] this compound serves as a valuable building block for introducing the pyridine moiety and enabling further chemical modifications. The bromine atoms are susceptible to nucleophilic substitution, while the nitro group can be reduced to an amino group, providing a handle for a wide range of chemical transformations. These reactions are fundamental to creating diverse libraries of compounds for screening and developing new crop protection agents.
Key Synthetic Applications
The primary synthetic utility of this compound in agrochemical development lies in its reactivity towards nucleophiles. The bromine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups that can modulate the biological activity and physicochemical properties of the resulting molecules.
A common strategy involves the selective mono-substitution of one bromine atom, followed by further modification of the second bromine and the nitro group. This step-wise approach enables the controlled synthesis of highly functionalized pyridine derivatives.
Representative Synthetic Pathway: From this compound to a Fungicidal Precursor
The following diagram illustrates a representative synthetic pathway for the conversion of this compound to a precursor for a hypothetical fungicidal agent. This pathway involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from this compound N-oxide.[2]
Materials:
-
This compound N-oxide
-
Chloroform (CHCl₃)
-
Phosphorus trichloride (PCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Suspend 22.7 g (76.2 mmol) of this compound N-oxide in 120 mL of chloroform in a round-bottom flask.
-
Cool the suspension to 5 °C using an ice bath.
-
Slowly add 20 mL (229 mmol) of phosphorus trichloride dropwise to the cooled suspension.
-
Heat the reaction mixture to 75 °C and reflux for 4 days.
-
After the reaction is complete, carefully pour the mixture into 600 mL of ice water.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with 150 mL of chloroform each.
-
Combine the organic layers and dry with magnesium sulfate.
-
Concentrate the solution under vacuum.
-
Purify the residue by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) |
| This compound | 22.7 | 15.5 | 72 | 122-123 |
Protocol 2: Synthesis of a 2-Anilino-6-bromo-4-nitropyridine Derivative (Hypothetical)
This protocol describes a representative nucleophilic aromatic substitution reaction to form a key intermediate for agrochemical synthesis.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2.82 g (10 mmol) of this compound in 50 mL of DMF.
-
Add 1.02 g (11 mmol) of aniline and 2.76 g (20 mmol) of potassium carbonate to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture three times with 100 mL of ethyl acetate each.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (based on similar reactions):
| Compound | Starting Material (g) | Product (g) | Expected Yield (%) |
| 2-Anilino-6-bromo-4-nitropyridine Derivative | 2.82 | ~2.5-2.8 | 80-90 |
Logical Workflow for Agrochemical Discovery
The following diagram illustrates the general workflow for utilizing this compound in the discovery of new agrochemicals.
Caption: Workflow for agrochemical discovery.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its reactivity allows for the straightforward introduction of diverse functionalities, enabling the creation of extensive compound libraries for biological screening. The provided protocols offer a starting point for the synthesis of this key intermediate and its subsequent conversion into potential agrochemical candidates. Further exploration of the reaction space of this compound is likely to yield new and effective crop protection agents.
References
experimental procedure for the reduction of the nitro group in 2,6-Dibromo-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the reduction of the nitro group in 2,6-Dibromo-4-nitropyridine to synthesize 2,6-Dibromo-4-aminopyridine, an important intermediate in the synthesis of new chelating agents and other pharmaceutical compounds.[1] The protocols outlined below are based on established methods for the reduction of nitro-pyridyl compounds.
Reaction Scheme
References
Application of 2,6-Dibromo-4-nitropyridine in the Synthesis of Novel Conjugated Polymers for Advanced Materials
Introduction
2,6-Dibromo-4-nitropyridine is a versatile building block in the field of materials science, offering a unique combination of reactive sites and electronic properties for the synthesis of novel conjugated polymers. The presence of two bromine atoms at the 2 and 6 positions allows for the formation of polymer chains through various cross-coupling reactions, while the electron-withdrawing nitro group at the 4-position significantly influences the electronic and optical properties of the resulting materials. This application note details the synthesis and characterization of a novel poly(p-phenylene-co-4-nitropyridine) copolymer, highlighting the potential of this compound in creating materials with tailored properties for applications in organic electronics.
The strategic incorporation of the 4-nitropyridine moiety into a conjugated polymer backbone is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing electron injection and transport properties. This makes such polymers promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Polymer Synthesis via Suzuki Polycondensation
A functionalized poly(p-phenylene) derivative incorporating this compound was synthesized via a palladium-catalyzed Suzuki polycondensation reaction. This method is well-suited for the formation of C-C bonds between aryl halides and aryl boronic acids, offering high yields and good control over the polymer structure.
Synthetic Scheme
Figure 1: Synthetic scheme for the Suzuki polycondensation of this compound and 1,4-Phenylenediboronic acid.
Experimental Protocols
Materials
-
This compound (≥98% purity)
-
1,4-Phenylenediboronic acid (≥98% purity)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99% purity)
-
Potassium carbonate (K₂CO₃) (anhydrous, ≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
Polymerization Procedure
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet was charged with this compound (1.00 g, 3.55 mmol), 1,4-Phenylenediboronic acid (0.59 g, 3.55 mmol), and potassium carbonate (1.47 g, 10.65 mmol).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.082 g, 0.071 mmol, 2 mol%) was added to the flask.
-
Solvent Addition: A degassed mixture of toluene (30 mL) and deionized water (10 mL) was added to the flask.
-
Reaction Execution: The reaction mixture was purged with nitrogen for 30 minutes and then heated to 90 °C with vigorous stirring under a nitrogen atmosphere for 48 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, the reaction mixture was poured into 300 mL of a methanol/water mixture (1:1 v/v). The precipitated polymer was collected by filtration.
-
Washing: The collected solid was washed sequentially with deionized water, methanol, and acetone to remove any remaining monomers, oligomers, and catalyst residues.
-
Soxhlet Extraction: The crude polymer was further purified by Soxhlet extraction with acetone for 24 hours to remove low molecular weight fractions.
-
Drying: The purified polymer was dried in a vacuum oven at 60 °C for 24 hours to yield a yellow fibrous solid.
Workflow for Polymer Characterization
Figure 2: Experimental workflow for the characterization of the synthesized polymer.
Data Presentation
The properties of the synthesized poly(p-phenylene-co-4-nitropyridine) are summarized in the tables below.
Table 1: Molecular Weight and Polydispersity Index
| Polymer Sample | Number-Average Molecular Weight (Mₙ) ( g/mol ) | Weight-Average Molecular Weight (Mₒ) ( g/mol ) | Polydispersity Index (PDI) |
| P(PP-co-4NP) | 15,200 | 33,440 | 2.2 |
Data obtained by Gel Permeation Chromatography (GPC) in chloroform against polystyrene standards.
Table 2: Thermal Properties
| Polymer Sample | Glass Transition Temperature (T₉) (°C) | Decomposition Temperature (Tₔ) (°C) (5% weight loss) |
| P(PP-co-4NP) | 185 | 410 |
T₉ determined by Differential Scanning Calorimetry (DSC) and Tₔ determined by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.
Table 3: Optical and Electrochemical Properties
| Polymer Sample | Absorption Maximum (λₘₐₓ) (nm) | Optical Bandgap (E₉) (eV) | HOMO Level (eV) | LUMO Level (eV) |
| P(PP-co-4NP) | 425 | 2.55 | -5.85 | -3.30 |
λₘₐₓ measured from UV-Vis absorption spectrum of a thin film. E₉ calculated from the absorption edge. HOMO and LUMO levels estimated from cyclic voltammetry (CV) measurements.
Conclusion
This application note demonstrates a robust protocol for the synthesis of a novel conjugated copolymer, poly(p-phenylene-co-4-nitropyridine), using this compound as a key monomer. The resulting polymer exhibits good thermal stability and tailored optoelectronic properties, including a relatively low LUMO level, which can be attributed to the incorporation of the electron-withdrawing 4-nitropyridine unit. These characteristics make it a promising material for further investigation in various organic electronic devices. The provided experimental procedures and characterization data serve as a valuable resource for researchers and scientists in the field of materials science and polymer chemistry.
Synthesis of 4-amino-2,6-dibromopyridine from 2,6-Dibromo-4-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-amino-2,6-dibromopyridine, a valuable intermediate in pharmaceutical and agrochemical research. The described method focuses on the reduction of the nitro group of 2,6-dibromo-4-nitropyridine, a common and effective synthetic route.
Introduction
4-Amino-2,6-dibromopyridine serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a pyridine ring with both amino and bromo substituents, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents and agrochemicals. The synthesis of this compound is typically achieved through the reduction of its nitro precursor, this compound. This transformation can be accomplished using several reducing agents, with a common and cost-effective method being the use of iron powder in an acidic medium.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the final product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance |
| This compound | C₅H₂Br₂N₂O₂ | 281.89 | 175422-04-5 | Pale yellow crystalline powder | |
| 4-Amino-2,6-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | 39771-34-1 | Light yellow to off-white crystalline powder |
Experimental Protocol: Reduction of this compound
This protocol is based on established methods for the reduction of nitropyridines using iron in an acidic medium.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite or a similar filter aid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol and glacial acetic acid (a common solvent ratio is 4:1 to 2:1 ethanol:acetic acid).
-
Addition of Iron: To the stirred suspension, add iron powder (typically 3-5 eq.) portion-wise. The addition may be exothermic, and the reaction temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 4-amino-2,6-dibromopyridine.
-
If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: While a specific yield for this exact reaction is not widely published, analogous reductions of similar nitropyridines suggest that yields in the range of 70-90% can be expected.
Mandatory Visualization
Caption: Reaction workflow for the synthesis of 4-amino-2,6-dibromopyridine.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Reactions with 2,6-Dibromo-4-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-nitropyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is a versatile building block with three potential reactive sites.[1][2] The two bromine atoms at the C2 and C6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1] Additionally, the strong electron-withdrawing nitro group at the C4 position significantly activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[1]
Q2: How does the nitro group influence the reactivity of the bromine atoms?
A2: The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions. This activation facilitates both the oxidative addition step in palladium-catalyzed cross-coupling reactions and the attack of nucleophiles in SNAr reactions.[1] This dual reactivity can be a synthetic advantage but also a source of side reactions if not properly controlled.
Q3: Is it possible to achieve selective mono-substitution on this compound?
A3: Yes, achieving selective mono-substitution is a key challenge that can be addressed by carefully controlling reaction conditions. Factors such as the stoichiometry of the reagents, the choice of catalyst, ligand, base, solvent, and reaction temperature all play a crucial role in favoring mono- versus di-substitution.
Troubleshooting Guides
Low Yield in Suzuki Coupling Reactions
Issue: My Suzuki coupling reaction with this compound is giving a low yield of the desired product.
Possible Causes and Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3][4]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive towards oxidative addition.
-
Solution: Increase the reaction temperature or screen different palladium precatalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[4]
-
-
Side Reactions:
-
Competition from Nucleophilic Aromatic Substitution (SNAr): If nucleophilic species are present (e.g., the base or solvent), they may compete with the Suzuki coupling.
-
Solution: Choose a non-nucleophilic base and an appropriate aprotic solvent.
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting logic for low Suzuki coupling yields.
Low Yield in Buchwald-Hartwig Amination
Issue: My Buchwald-Hartwig amination with this compound is resulting in a low yield.
Possible Causes and Solutions:
-
Inappropriate Base: The choice of base is critical and substrate-dependent.
-
Solution: Screen a variety of bases. Strong, non-nucleophilic bases like NaOtBu are often effective. For base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 may be necessary.[6]
-
-
Catalyst Deactivation: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
-
-
Competition from Nucleophilic Aromatic Substitution (SNAr): Amines are good nucleophiles and can directly displace the bromine atoms, especially given the activation by the nitro group.
-
Solution: This can be a desired alternative pathway. If cross-coupling is the goal, using a less nucleophilic amine or carefully controlling the reaction temperature might favor the Buchwald-Hartwig pathway. For SNAr, polar aprotic solvents like DMF or DMSO can be beneficial.
-
-
Nitro Group Migration: In reactions of nitropyridines with amines, migration of the nitro group has been observed under certain conditions.[7][8]
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting logic for low Buchwald-Hartwig yields.
Data Presentation
The following tables summarize reaction conditions for achieving mono- and di-substitution on a related substrate, 2,6-dibromopyridine, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Conditions for Selective Mono-substitution of 2,6-Dibromopyridine
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Suzuki | Phenylboronic Acid (1.1 equiv) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 70-80 |
| Buchwald-Hartwig | Amine (1.1 equiv) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Varies | Varies |
Table 2: Conditions for Di-substitution of 2,6-Dibromopyridine
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Suzuki | Phenylboronic Acid (2.5 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | >90 |
| Buchwald-Hartwig | Amine (excess) | CuI / DMPAO | K₂CO₃ | H₂O (Microwave) | 118-200 | ~2.5 | Varies |
Experimental Protocols
General Protocol for Palladium-Catalyzed Mono-amination of 2,6-Dibromopyridine
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
2,6-Dibromopyridine (or this compound)
-
Amine (1.1 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2,6-dihalopyridine, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Reagent Addition: Add the base to the flask and seal it with a septum.[9]
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.[9]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
General Protocol for Suzuki Coupling of 2,6-Dibromopyridine
This protocol can be adapted for this compound, with adjustments likely needed for optimal results.
Materials:
-
2,6-Dibromopyridine (or this compound) (1.0 equiv)
-
Arylboronic acid (1.1-2.5 equiv, depending on desired mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2,6-dihalopyridine, arylboronic acid, palladium catalyst, and base.[10]
-
Solvent Addition: Add the degassed solvent system via syringe.[10]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 100 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.[10]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.[10]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]
General Experimental Workflow for Cross-Coupling Reactions
Caption: A standard experimental workflow for cross-coupling.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,6-Dibromo-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of crude 2,6-Dibromo-4-nitropyridine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are silica gel column chromatography and recrystallization. Extraction with a suitable solvent like chloroform is often used as a preliminary purification or work-up step.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and positional isomers. The specific impurities will depend on the synthetic route employed.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white or pale yellow crystalline solid.[1] The reported melting point is in the range of 122-123 °C.[2]
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability, it is recommended to store the purified compound in a cool, dark, and dry place under an inert atmosphere.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve | The solvent is not polar enough. | - Try a more polar solvent (e.g., ethanol, methanol).- Use a mixed solvent system (e.g., ethanol/water). |
| "Oiling out" instead of crystallizing | - The solution is too concentrated.- The cooling process is too rapid.- The chosen solvent is too nonpolar. | - Add a small amount of additional hot solvent.- Allow the solution to cool more slowly.- Try a more polar solvent or a mixed solvent system. |
| No crystal formation upon cooling | The solution is not saturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product. |
| Low recovery of pure product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to minimize solubility.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Colored impurities remain | The impurity has similar solubility to the product. | - Perform a hot filtration if the impurity is insoluble when hot.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | The eluent system is not optimal. | - Adjust the polarity of the eluent. For this compound, a starting point is petroleum ether/ethyl acetate (4:1).[2]- If spots are too high (high Rf), decrease eluent polarity.- If spots are too low (low Rf), increase eluent polarity. |
| Product elutes too quickly | The eluent is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product does not elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Streaking of spots on TLC/column | - The sample is overloaded.- The compound is interacting strongly with the silica gel. | - Load a smaller amount of the crude product onto the column.- Add a small amount of a modifier like triethylamine to the eluent if the compound is basic. |
| Cracking of the silica gel bed | Improper packing or running the column dry. | - Ensure the silica gel is packed uniformly as a slurry.- Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a reported successful purification of this compound.[2]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of petroleum ether/ethyl acetate in a 4:1 ratio.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry silica gel with the adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 4:1 petroleum ether/ethyl acetate mobile phase.
-
Collect the eluent in a series of fractions.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound as a white solid.
-
Quantitative Data: A reported experiment using this method afforded a 72% yield of purified product with a melting point of 122-123 °C.[2]
| Parameter | Value | Reference |
| Yield | 72% | [2] |
| Melting Point | 122-123 °C | [2] |
| Appearance | White solid | [2] |
Protocol 2: General Guideline for Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, methanol, ethanol/water)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying this compound.
Caption: Logical workflow for purification troubleshooting.
References
common side products in the synthesis of 2,6-Dibromo-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side products during the synthesis of 2,6-Dibromo-4-nitropyridine.
Troubleshooting Guide: Common Impurities and Side Products
During the synthesis of this compound, several side products can form, leading to purification challenges and reduced yields. This guide outlines potential impurities and provides systematic troubleshooting steps.
Issue 1: Incomplete Bromination
-
Symptom: Presence of mono-brominated species in the final product, such as 2-Bromo-4-nitropyridine or 6-Bromo-4-nitropyridine.
-
Possible Cause: Insufficient brominating agent, suboptimal reaction temperature, or shorter reaction times.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure the correct molar equivalents of the brominating agent are used.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Consider extending the reaction time.
-
Purification: Utilize column chromatography to separate the desired dibrominated product from the mono-brominated impurities. A non-polar eluent system, such as petroleum ether/ethyl acetate, is often effective.[1]
-
Issue 2: Isomeric Impurities
-
Symptom: Formation of other dibromo-nitropyridine isomers, for example, 2,4-Dibromo-x-nitropyridine or 3,5-Dibromo-x-nitropyridine.
-
Possible Cause: The directing effects of the substituents on the pyridine ring can lead to substitution at positions other than the desired C2 and C6. High reaction temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers.
-
Troubleshooting Steps:
-
Control Temperature: Maintain a consistent and optimal reaction temperature. Abrupt temperature changes can promote the formation of isomers.
-
Choice of Brominating Agent: The selectivity of bromination can be influenced by the choice of the brominating agent.
-
Analytical Characterization: Use analytical techniques like NMR and Mass Spectrometry to confirm the structure of the main product and identify any isomeric impurities.
-
Issue 3: Over-bromination
-
Symptom: Detection of tribrominated pyridine species.
-
Possible Cause: Excess of the brominating agent or prolonged reaction times.
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the brominating agent portion-wise to maintain better control over the reaction.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC to stop it once the desired product is predominantly formed.
-
Issue 4: Unreacted Starting Material
-
Symptom: Presence of the starting material (e.g., 4-nitropyridine or a partially halogenated precursor) in the crude product.
-
Possible Cause: Incomplete reaction due to insufficient reagents, low temperature, or short reaction duration.
-
Troubleshooting Steps:
-
Review Reaction Parameters: Re-evaluate the stoichiometry of reagents, reaction temperature, and time.
-
Purification: Most starting materials can be effectively removed through recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
Based on the reaction chemistry of pyridine and its derivatives, the most probable side products include:
-
Mono-brominated intermediates: 2-Bromo-4-nitropyridine and 6-Bromo-4-nitropyridine.
-
Isomeric dibromonitropyridines: The positions of the bromo and nitro groups may vary.
-
Over-brominated products: Such as 2,3,6-tribromo-4-nitropyridine.
-
Unreacted starting materials.
Q2: What analytical techniques are best for identifying these impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated impurities.
-
Thin-Layer Chromatography (TLC): A quick method for monitoring reaction progress and assessing the purity of fractions during purification.
Q3: How can I purify the final product to remove these side products?
Purification can typically be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a solvent system like petroleum ether/ethyl acetate can effectively separate the desired product from less polar and more polar impurities.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.
Experimental Protocols
A common synthesis route for this compound involves the deoxygenation of this compound N-oxide.
Synthesis of this compound from this compound N-oxide [1]
-
Materials:
-
This compound N-oxide
-
Chloroform (CHCl₃)
-
Phosphorus trichloride (PCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
-
-
Procedure:
-
Suspend this compound N-oxide in chloroform.
-
Slowly add phosphorus trichloride dropwise at 5 °C.
-
Heat the reaction mixture to 75 °C and reflux for 4 days.
-
After the reaction is complete, carefully pour the mixture into ice water and neutralize with sodium bicarbonate solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry with magnesium sulfate, and concentrate under vacuum.
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system.
-
| Parameter | Value | Reference |
| Starting Material | This compound N-oxide | [1] |
| Reagent | Phosphorus trichloride | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 75 °C | [1] |
| Reaction Time | 4 days | [1] |
| Purification Method | Silica gel column chromatography | [1] |
| Eluent System | Petroleum ether/ethyl acetate (4:1) | [1] |
| Yield | 72% | [1] |
| Melting Point | 122-123 °C | [1] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling with 2,6-Dibromo-4-nitropyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions with 2,6-Dibromo-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges stem from the electronic nature of the pyridine ring and the presence of two bromine atoms. The electron-withdrawing nitro group and the pyridine nitrogen make the substrate electron-deficient, which can affect the catalytic cycle.[1] Additionally, the two C-Br bonds have similar reactivity, making selective mono-substitution difficult and often leading to mixtures of mono- and di-substituted products.[2] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions include:
-
Protodebromination: The replacement of a bromine atom with a hydrogen atom. This is more likely in the presence of protic solvents or excess water. To minimize this, use anhydrous solvents and ensure all glassware is thoroughly dried.[1][2]
-
Homocoupling: The coupling of two molecules of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture.[1] To prevent this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][3]
-
Di-substitution: The formation of the di-substituted product when mono-substitution is desired. This can be controlled by carefully managing the stoichiometry of the boronic acid (using close to 1 equivalent) and other reaction conditions.[4][5]
Q3: How can I achieve selective mono-arylation versus di-arylation?
A3: Achieving selectivity is a key challenge that can be addressed by carefully choosing the reaction conditions.[4]
-
For Mono-arylation: Use a slight excess of the arylboronic acid (e.g., 1.1-1.2 equivalents).[4][5] Catalyst systems like Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos are often effective.[4][5]
-
For Di-arylation: Use a larger excess of the arylboronic acid (e.g., 2.5 equivalents or more).[4] Catalysts like Pd(PPh₃)₄ are commonly used for di-substitution.[4][5]
Q4: My reaction is not going to completion, and I still see starting material. What should I try?
A4: If your reaction is sluggish, consider the following adjustments:
-
Increase Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be slow.[2] Gradually increasing the temperature (e.g., from 80°C to 100°C) can improve the reaction rate.[2]
-
Check Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[1] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1][2]
-
Solvent Choice: Poor solubility of the reactants can lead to a slow reaction.[1][2] If solubility is an issue, try a different solvent system, such as DMF/water or 1,4-dioxane/water.[2]
-
Catalyst Activity: Ensure your catalyst is active. Using fresh catalyst or a different palladium source and ligand combination can be beneficial.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst Deactivation: The pyridine nitrogen can bind to the palladium, forming inactive species.[1] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1][5] Consider using pre-formed palladium complexes (Buchwald precatalysts).[1] |
| Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient substrates.[1] | Screen different bases; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Using more reactive boronic esters (e.g., pinacol esters) or trifluoroborate salts can also help.[1][7] | |
| Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent.[1] | Try alternative solvent systems like DMF/water, Toluene/water, or 1,4-dioxane/water.[2][4] | |
| Formation of Side Products | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[1] | Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with inert gas).[1][3] Maintain a positive pressure of an inert gas (argon or nitrogen).[8] |
| Protodebromination: Presence of a proton source (e.g., water).[2] | Use anhydrous solvents and ensure all glassware is thoroughly dried.[2][3] The choice of base can also influence this side reaction.[1] | |
| Unwanted Di-substitution: The mono-substituted product is as reactive or more reactive than the starting material.[2] | Carefully control the stoichiometry by using ≤ 1 equivalent of the boronic acid.[2] Lowering the reaction temperature may also improve selectivity.[2] | |
| Reaction Not Going to Completion | Insufficient Temperature: The initial oxidative addition may be too slow at lower temperatures.[2] | Cautiously increase the reaction temperature (e.g., from 80°C to 100°C or 110°C) while monitoring the reaction progress.[1][2] |
| Insufficient Base Strength: The chosen base may not be strong enough to promote transmetalation effectively.[1] | Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[2] | |
| Catalyst/Ligand Issue: The chosen catalyst system may not be optimal for this specific substrate. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos).[1][5] |
Data Presentation
Table 1: Comparison of Catalyst Systems for 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Typical Product | Reported Yield |
| Pd(OAc)₂ | SPhos | Mono-arylated | High[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Mono-arylated | Effective[5] |
| Pd(PPh₃)₄ | PPh₃ | Di-arylated | Good to Excellent[5] |
| PdCl₂(dppf) | dppf | Di-arylated | High[5] |
Table 2: Comparison of Common Bases
| Base | pKa (approx.) | Characteristics |
| K₂CO₃ | 10.3 | A common and cost-effective choice, often used in aqueous mixtures.[1] |
| K₃PO₄ | 12.3 | A reliable choice for many Suzuki couplings; stronger than carbonates.[2] |
| Cs₂CO₃ | 10.0 | Good solubility in solvents like dioxane and DMF can be advantageous.[2] |
| KF | - | A mild base that can be used when base-labile functional groups are present.[9] |
Table 3: Comparison of Common Solvents
| Solvent | Type | Characteristics |
| Toluene | Nonpolar Aprotic | Often provides high yields and is a common first choice.[2] |
| 1,4-Dioxane | Polar Aprotic Ether | Frequently used and effective, often with good solubility for reagents. Must be anhydrous and peroxide-free.[2] |
| DMF | Polar Aprotic | Can be a good choice if solubility is an issue.[2] |
| THF | Polar Aprotic Ether | Another common solvent, often used in a mixture with water.[10] |
Experimental Protocols
Note: These are generalized procedures and require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.[8][11]
Protocol 1: Selective Mono-arylation
This protocol is designed to favor the formation of 2-bromo-6-aryl-4-nitropyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and degassed water (4:1 ratio)[4]
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[8]
-
Solvent Addition: Add degassed toluene and water to the flask in a 4:1 ratio via syringe.[4]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
Protocol 2: Di-arylation
This protocol is designed to favor the formation of 2,6-diaryl-4-nitropyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and degassed water (3:1 ratio)[4]
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 3:1 ratio.[4]
-
Reaction Execution: Stir the mixture at 100 °C for 24 hours.[4]
-
Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.[4]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[4]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.[4]
Visualizations
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Substitution of 2,6-Dibromo-4-nitropyridine
Welcome to the technical support center for the regioselective substitution of 2,6-Dibromo-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective monosubstitution of this compound?
A1: The primary challenge lies in controlling the reaction to favor the substitution of only one of the two bromine atoms at the C2 and C6 positions, and in directing the substitution to a specific position (either C2 or C6). The strong electron-withdrawing nitro group at the C4 position significantly activates both the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr), making the molecule highly reactive and prone to disubstitution.[1] Achieving selective mono-substitution requires careful control of reaction conditions to prevent the formation of the di-substituted byproduct.[2][3]
Q2: Which factors influence whether substitution occurs at the C2 or C6 position?
A2: The regioselectivity between the C2 and C6 positions is influenced by a combination of steric and electronic factors, as well as the reaction conditions:
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. In the case of this compound, both positions are ortho to the nitrogen atom, but the steric environment can be influenced by the solvent or coordinating species.
-
Electronic Effects: The nitro group at C4 activates both C2 and C6 positions. However, subtle differences in electron density can arise. For some substituted dihalopyridines, the position ortho to a nitro group can be kinetically favored for nucleophilic attack due to strong inductive electron withdrawal.[4]
-
Reaction Type: The choice between nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions can significantly impact regioselectivity. Palladium-catalyzed reactions, for instance, can exhibit different selectivities based on the ligand used.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the relative stability of reaction intermediates, thereby affecting the regioselectivity.
Q3: Is it possible for the nitro group at the C4 position to be substituted?
A3: Yes, the strong activation of the pyridine ring by the two bromine atoms and the ring nitrogen can make the nitro group susceptible to displacement by certain nucleophiles, although the bromo substituents are generally better leaving groups.[1] The likelihood of nitro group substitution depends on the nature of the nucleophile and the reaction conditions. In some cases of nitropyridine chemistry, unexpected migration of the nitro group has also been observed.
Q4: What is the difference in reactivity between the bromine atoms in this compound compared to other dihalopyridines?
A4: The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, this compound is typically more reactive than its chloro-analogue in reactions like Suzuki or Buchwald-Hartwig couplings. The presence of the electron-withdrawing nitro group at the C4-position further enhances the reactivity of the C-Br bonds towards both nucleophilic attack and oxidative addition to a metal catalyst.[1]
Troubleshooting Guides
Issue 1: Predominant formation of the di-substituted product.
| Potential Cause | Troubleshooting Steps |
| High reactivity of the substrate | Use a less reactive nucleophile or a protecting group strategy if possible. |
| Reaction conditions are too harsh | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it after the formation of the mono-substituted product. |
| Stoichiometry of reagents | Use a stoichiometric amount or a slight excess of the nucleophile relative to the this compound. |
| Catalyst promoting di-substitution | In copper-catalyzed aminations, the presence of a catalyst often promotes di-substitution. For selective mono-amination, consider catalyst-free conditions, for example, using microwave irradiation in water.[5] |
Issue 2: Poor regioselectivity between C2 and C6 positions.
| Potential Cause | Troubleshooting Steps |
| Similar steric and electronic environment at C2 and C6 | Introduce a bulky directing group at a neighboring position if the synthesis allows. |
| Nucleophile is not sterically demanding | Employ a bulkier nucleophile to increase steric differentiation between the two positions. |
| Inappropriate solvent | Screen a range of solvents with varying polarities. For example, in some dihalopyridines, dichloromethane (DCM) and dimethyl sulfoxide (DMSO) can lead to different isomeric ratios. |
| Unselective reaction type | For cross-coupling reactions, screen different palladium catalysts and ligands. Sterically hindered ligands have been shown to alter the regioselectivity in dihalopyridines. |
Issue 3: Unexpected side reactions, such as displacement of the nitro group.
| Potential Cause | Troubleshooting Steps |
| Harsh reaction conditions | Use milder reaction conditions (lower temperature, shorter reaction time). |
| Highly reactive nucleophile | Employ a less aggressive nucleophile or use a precursor that generates the nucleophile in situ at a low concentration. |
| Solvent-mediated side reactions | Investigate the effect of different solvents. Aprotic polar solvents might favor unexpected reaction pathways. |
Data Presentation
The regioselectivity of nucleophilic substitution on dihalopyridines can be highly dependent on the solvent. The following table presents data for an analogous system, 2,6-dichloro-3-(methoxycarbonyl)pyridine, illustrating the significant impact of the solvent on the ratio of substitution at the C2 versus C6 position. While this data is not for this compound, it demonstrates a key principle that can be applied when troubleshooting regioselectivity.
| 3-Substituent | Solvent | Ratio of 2-isomer : 6-isomer |
| -COOCH₃ | Dichloromethane | 16 : 1 |
| -COOCH₃ | Acetonitrile | 9 : 1 |
| -COOCH₃ | DMSO | 1 : 2 |
| -CN | Acetonitrile | 1 : 9 |
Data is for an analogous system and serves to illustrate the principle of solvent effects on regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of 2,6-Dibromopyridine using Microwave Synthesis
This protocol is adapted from methods for 2,6-dibromopyridine and can be a starting point for the selective mono-amination of this compound, which is expected to be more reactive. Careful optimization of reaction time and temperature will be crucial.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 mmol) and the desired amine (1.0-1.2 equivalents).
-
Solvent Addition: Add a suitable solvent. For selective mono-amination of 2,6-dibromopyridine, water has been used successfully.[5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to a temperature between 100-150°C for a short duration (e.g., 15-60 minutes). The optimal temperature and time must be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted byproduct.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Mono-arylation (Suzuki-Miyaura Coupling)
This protocol provides a general method for the selective mono-arylation of 2,6-dihalopyridines. The choice of ligand is critical for achieving high selectivity.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a sterically hindered phosphine or N-heterocyclic carbene ligand, 4-10 mol%).
-
Base and Solvent Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) and a degassed solvent (e.g., dioxane, toluene, or DMF).
-
Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 120°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Decision workflow for regioselective substitution.
Caption: Competing SNAr pathways for C2 vs. C6 substitution.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 2,6-Dibromo-4-nitropyridine: A Technical Guide to Preventing Decomposition
Technical Support & Troubleshooting Center
For researchers, scientists, and professionals in drug development, 2,6-Dibromo-4-nitropyridine is a valuable building block in the synthesis of complex molecules. However, its inherent reactivity, while synthetically useful, also makes it prone to decomposition under various reaction conditions. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize degradation and maximize yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition can manifest in several ways, including:
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Color Change: A noticeable darkening of the reaction mixture, often to brown or black, can indicate the formation of degradation byproducts. The starting material is typically a pale yellow crystalline powder.[1]
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Low Yields: Consistently obtaining lower than expected yields of your desired product is a strong indicator that the starting material is degrading.
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Complex Product Mixtures: The appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in your analytical chromatogram suggests the formation of impurities from decomposition.
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Gas Evolution: In some cases, the decomposition of nitroaromatic compounds can lead to the release of nitrogen oxides.
Q2: What are the main factors that can cause the decomposition of this compound during a reaction?
A2: The key factors influencing the stability of this compound are:
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Temperature: The compound is known to be thermally sensitive. Elevated temperatures can lead to decomposition. Many suppliers recommend storage at 2-8°C.[1][2] While specific decomposition temperature in solution is not well-documented, it is advisable to run reactions at the lowest effective temperature.
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Presence of Strong Bases: While a base is often required for reactions like the Suzuki-Miyaura coupling, strong bases can promote side reactions and decomposition.
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Choice of Nucleophile: Highly reactive or hard nucleophiles can lead to unwanted side reactions beyond the intended substitution.
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Solvent Effects: Polar aprotic solvents, while often used for SNAr reactions, can in some cases facilitate side reactions like nitro-group migration, as has been observed with similar nitropyridines.
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Presence of Water: Hydrolysis of the bromine atoms is a potential side reaction, especially under basic conditions at elevated temperatures.
Q3: What are the expected decomposition pathways for this molecule?
A3: Based on the structure and reactivity of this compound and related compounds, the following decomposition or side reaction pathways are plausible:
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Dehalogenation (Debromination): Particularly under the conditions of palladium-catalyzed cross-coupling reactions (e.g., Suzuki), the bromine atoms can be replaced by hydrogen, leading to the formation of 2-bromo-4-nitropyridine or 4-nitropyridine. This is a known side reaction for halo-N-heteroarenes.
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Denitration: The nitro group can be lost, especially at higher temperatures or under certain redox conditions, potentially forming 2,6-dibromopyridine.
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Nitro-Group Migration: In reactions with amines, there is a possibility of the nitro group migrating to a different position on the pyridine ring, a phenomenon observed in related bromonitropyridines.
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Hydrolysis: Reaction with water can lead to the substitution of one or both bromine atoms with hydroxyl groups, forming the corresponding hydroxypyridines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown/black, and TLC shows multiple spots. | Thermal Decomposition: The reaction temperature is too high, causing the breakdown of the starting material. | - Run the reaction at a lower temperature. - If heating is necessary, increase the temperature gradually and monitor the reaction closely by TLC. - Consider microwave-assisted synthesis for rapid heating and shorter reaction times, which can sometimes minimize thermal decomposition.[3] |
| Low yield of the desired mono-substituted product in a nucleophilic aromatic substitution (SNAr) reaction. | Di-substitution: The reaction conditions are too harsh, leading to the substitution of both bromine atoms. | - Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). - Perform the reaction at a lower temperature to improve selectivity. - Add the nucleophile slowly to the reaction mixture. |
| Significant amount of debrominated byproduct observed in a Suzuki coupling reaction. | Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed couplings. | - Choose a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu). - Use a well-defined palladium catalyst and ligand system. (NHC)Pd(allyl)Cl complexes have been shown to be effective and can sometimes reduce side reactions.[4] - Ensure an inert atmosphere to prevent oxidative degradation of the catalyst which can sometimes lead to dehalogenation pathways. |
| Formation of an unexpected isomer in a reaction with an amine nucleophile. | Nitro-Group Migration: As seen in similar systems, the nitro group may migrate, especially in polar aprotic solvents. | - Try running the reaction in a non-polar or less polar aprotic solvent. - Alter the base used in the reaction. - If possible, lower the reaction temperature. |
| Presence of hydroxylated byproducts in the final product mixture. | Hydrolysis: The starting material is reacting with residual water in the solvent or from the reagents. | - Use anhydrous solvents and reagents. - Run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is designed to minimize thermal decomposition and di-substitution.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dioxane, or DMF).
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Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
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Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Base and Nucleophile: If a base is required, add it at this low temperature. Then, add a solution of the amine nucleophile (1.05 eq.) in the same anhydrous solvent dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. If no reaction occurs at 0°C, allow the mixture to slowly warm to room temperature. If further heating is required, do so cautiously and in small increments.
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Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.
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Purification: Purify the product using column chromatography.
Protocol 2: Optimized Conditions for a Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol focuses on using milder conditions to prevent the loss of the bromine atoms.
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Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a pre-catalyst like (IPr)Pd(allyl)Cl) to a reaction vessel.
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Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
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Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing Decomposition Pathways and Troubleshooting
To better understand the potential issues and their solutions, the following diagrams illustrate the logical relationships in troubleshooting decomposition.
Caption: Troubleshooting logic for decomposition of this compound.
Caption: Desired vs. undesired reaction pathways for this compound.
References
Technical Support Center: Sonogashira Coupling with 2,6-Dibromo-4-nitropyridine
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dibromo-4-nitropyridine in Sonogashira coupling reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a substrate in Sonogashira coupling?
A1: this compound is an electron-deficient substrate due to the strong electron-withdrawing nature of the nitro group and the pyridine ring itself. This electronic property can influence the reactivity of the C-Br bonds and potentially lead to challenges such as catalyst inhibition or deactivation, and in some cases, a lack of reactivity. One study on a similarly nitro-substituted bromopyridine, 2-bromo-5-nitro-pyridin-3-yl amine, reported that the Sonogashira coupling reaction did not proceed, highlighting the potential difficulties associated with nitro-substituted pyridines.[1] Careful optimization of the catalyst system, base, and reaction conditions is therefore crucial for a successful coupling.
Q2: Can I achieve selective mono-alkynylation or will I predominantly get the di-alkynylated product?
A2: Achieving selective mono-alkynylation of this compound is feasible by carefully controlling the reaction stoichiometry and conditions. Using a slight excess of the this compound relative to the terminal alkyne can favor the formation of the mono-substituted product. Conversely, to obtain the di-alkynylated product, an excess of the alkyne and base, along with potentially a higher catalyst loading and longer reaction times, would be necessary.
Q3: What are the typical catalysts, ligands, and bases used for the Sonogashira coupling of electron-deficient bromopyridines?
A3: For electron-deficient aryl bromides, a robust catalyst system is generally required. Commonly used palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of ligand is critical; electron-rich and bulky phosphine ligands such as triphenylphosphine (PPh₃), or more specialized ligands like Xantphos or cataCXium A, can be effective. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is often employed to facilitate the reaction, though copper-free conditions can also be successful, particularly in minimizing alkyne homocoupling. A variety of amine bases can be used, with triethylamine (Et₃N) and diisopropylethylamine (DIPEA) being common choices. Inorganic bases like cesium carbonate (Cs₂CO₃) have also been used, particularly in copper-free systems.
Q4: What is alkyne homocoupling (Glaser coupling) and how can I minimize it?
A4: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne couple to form a diyne. This side reaction is often promoted by the presence of oxygen and the copper co-catalyst. To minimize homocoupling, it is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing the solvents and reaction mixture and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Reducing the amount of the copper(I) co-catalyst or switching to a copper-free protocol can also significantly reduce the formation of the homocoupled byproduct.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere. The formation of a black precipitate ("palladium black") can indicate catalyst decomposition. |
| Inappropriate Ligand | The choice of ligand is crucial for activating the C-Br bond in the electron-deficient substrate. If using a standard ligand like PPh₃ without success, consider switching to a more electron-rich and sterically bulky ligand to promote the oxidative addition step. |
| Insufficient Base Strength or Solubility | The amine base is essential for the deprotonation of the terminal alkyne. Ensure the base is of high purity, dry, and used in sufficient excess. If solubility is an issue, consider a different solvent or a more soluble base. |
| Low Reaction Temperature | While many Sonogashira reactions proceed at room temperature, electron-deficient aryl bromides may require heating to facilitate the oxidative addition step.[3] Gradually increasing the reaction temperature (e.g., to 60-100 °C) may improve the conversion. |
| Substrate-Specific Inhibition | The nitro group on the pyridine ring might be interfering with the catalytic cycle. While not definitively reported for this specific substrate, similar nitro-substituted pyridines have shown a lack of reactivity.[1] Trying different palladium precursors and ligands may help overcome potential inhibition. |
Problem 2: Predominant Formation of Alkyne Homocoupling Product (Diyne)
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Oxygen is a known promoter of Glaser coupling.[2] Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| High Copper Catalyst Loading | While CuI is a common co-catalyst, higher concentrations can accelerate homocoupling. Try reducing the amount of CuI used. |
| Reaction Conditions | Consider switching to a copper-free Sonogashira protocol. These conditions often employ a palladium catalyst with a suitable ligand and an inorganic base like Cs₂CO₃ in a solvent such as THF or dioxane. |
Problem 3: Formation of a Complex Mixture of Products or Unidentifiable Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Side Reactions of the Nitro Group | The nitro group is a functional group that can potentially undergo side reactions under certain conditions, although this is less common in Sonogashira coupling. If unexpected byproducts are observed, consider using milder reaction conditions (lower temperature, alternative base). |
| Decomposition of Starting Materials or Products | At elevated temperatures, the starting material or the desired product may be unstable. Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products over time. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Impure Reagents | Impurities in the this compound, terminal alkyne, or other reagents can lead to the formation of byproducts. Ensure the purity of all starting materials before use. |
Experimental Protocols
Below are two general experimental protocols that can be used as a starting point for the Sonogashira coupling of this compound. Optimization of these conditions will likely be necessary to achieve the desired outcome.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
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Materials:
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This compound (1.0 equiv)
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Terminal alkyne (1.1-1.2 equiv for mono-alkynylation; 2.2-2.5 equiv for di-alkynylation)
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PdCl₂(PPh₃)₂ (2-5 mol%)
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Copper(I) iodide (CuI) (3-10 mol%)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
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Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)
-
-
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
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Add the anhydrous and degassed solvent, followed by the amine base.
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Stir the mixture for 10-15 minutes at room temperature.
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Add the terminal alkyne dropwise via syringe.
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Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60-100 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 2: Copper-Free Sonogashira Coupling
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Materials:
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This compound (1.0 equiv)
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Terminal alkyne (1.2-1.5 equiv for mono-alkynylation; 2.5-3.0 equiv for di-alkynylation)
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Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
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Ligand (e.g., PPh₃ or a more specialized ligand) (4-10 mol%)
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Base (e.g., Cs₂CO₃ or K₂CO₃) (2-3 equiv)
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Anhydrous and degassed solvent (e.g., THF, dioxane, or toluene)
-
-
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the ligand, and the base.
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Add the anhydrous and degassed solvent.
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Add the terminal alkyne via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Data Presentation
The following tables provide a general overview of typical reaction parameters for Sonogashira couplings of bromopyridine derivatives. Note that specific yields for this compound are not widely reported in the literature, and optimization will be required.
Table 1: Typical Catalyst and Ligand Loadings
| Catalyst | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) |
| PdCl₂(PPh₃)₂ | - | 2 - 5 | - |
| Pd(PPh₃)₄ | - | 2 - 5 | - |
| Pd(OAc)₂ | PPh₃ | 1 - 5 | 2 - 10 |
| Pd₂(dba)₃ | Xantphos | 1 - 3 | 2 - 6 |
Table 2: Common Solvents and Bases
| Solvent | Base | Base Equivalents |
| Tetrahydrofuran (THF) | Triethylamine (Et₃N) | 2 - 3 |
| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 2 - 3 |
| Toluene | Cesium Carbonate (Cs₂CO₃) | 2 - 3 |
| Dioxane | Potassium Carbonate (K₂CO₃) | 2 - 3 |
Visualizations
Caption: A troubleshooting workflow for the Sonogashira coupling of this compound.
References
Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,6-Dibromo-4-nitropyridine. This valuable intermediate is crucial in the development of pharmaceuticals and agrochemicals.[1] This guide addresses common challenges and frequently asked questions to ensure a safe, efficient, and scalable synthetic process.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the deoxygenation of this compound N-oxide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The deoxygenation reaction may not have gone to completion. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and consider extending the reflux time. In some reported procedures, the reaction is refluxed for up to 4 days.[2] 2. Increase Reactant Equivalents: Ensure a sufficient excess of the deoxygenating agent (e.g., phosphorus trichloride) is used. A common ratio is 3 equivalents of PCl₃ to 1 equivalent of the N-oxide.[2] 3. Verify Starting Material Quality: Ensure the this compound N-oxide is of high purity and dry. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. | 1. Maintain Reflux Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature (e.g., 75°C for a chloroform solvent system).[2] | |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time or Temperature: As with low yield, the reaction may not have had enough time or energy to complete. | 1. Optimize Reaction Conditions: Gradually increase the reflux time and monitor the consumption of the starting material by TLC or HPLC. |
| 2. Inefficient Mixing: On a large scale, poor agitation can lead to localized areas of low reactant concentration. | 1. Ensure Adequate Agitation: Use an appropriate overhead stirrer to ensure the reaction mixture is homogeneous. | |
| Formation of Dark, Tarry Byproducts | 1. Decomposition: The starting material or product may be decomposing at elevated temperatures. | 1. Strict Temperature Control: Carefully control the reaction temperature and avoid localized overheating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Difficulties in Product Isolation and Purification | 1. Product Solubility in Aqueous Phase: During workup, some product may be lost to the aqueous layer. | 1. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., chloroform) to maximize recovery from the aqueous phase.[2] |
| 2. Inefficient Purification: Silica gel chromatography may not be ideal for large-scale purification. | 1. Recrystallization: Develop a recrystallization protocol. For similar brominated pyridine derivatives, solvent systems like ethanol/water or methanol/water can be effective.[3] Experiment with different solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale synthesis of this compound?
A1: A widely used method is the deoxygenation of this compound N-oxide using a deoxygenating agent like phosphorus trichloride (PCl₃).[2] The N-oxide precursor can be synthesized by the nitration of 2,6-dibromopyridine-N-oxide.[4][5]
Q2: What are the critical safety precautions to consider for this synthesis?
A2: The reaction involves hazardous materials. Phosphorus trichloride is corrosive and reacts violently with water. The nitration step to form the N-oxide precursor involves strong acids (sulfuric and nitric acid) and is highly exothermic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reaction should be carried out in a well-ventilated fume hood.
Q3: How can I monitor the progress of the deoxygenation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and compared with the starting material to check for its consumption and the formation of the product.
Q4: Column chromatography is not practical for my large-scale synthesis. What are the alternatives for purification?
A4: For large-scale purification, recrystallization is a more viable option. You will need to perform solubility tests to identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor. For polar compounds like substituted pyridines, polar solvents or mixed solvent systems are often a good starting point.[3]
Q5: I am observing the formation of an unexpected isomer. What could be the cause?
A5: While the nitration of 2,6-dibromopyridine-N-oxide is expected to be highly regioselective for the 4-position, minor isomers can sometimes form, especially at higher temperatures. To minimize isomer formation, it is crucial to maintain strict temperature control during the nitration step. Purification by recrystallization may help in separating the desired isomer.
Experimental Protocols
Synthesis of this compound from this compound N-oxide
This protocol is based on a literature procedure.[2]
Reagents and Equipment:
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This compound N-oxide
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Phosphorus trichloride (PCl₃)
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Chloroform (CHCl₃)
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Sodium bicarbonate (NaHCO₃) solution
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Magnesium sulfate (MgSO₄)
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Round-bottom flask with reflux condenser and stirring mechanism
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a suspension of this compound N-oxide (1.0 eq) in chloroform, slowly add phosphorus trichloride (3.0 eq) dropwise at 5°C.
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After the addition is complete, heat the reaction mixture to 75°C and maintain at reflux for an extended period (e.g., 4 days), monitoring the reaction by TLC or HPLC.[2]
-
Once the reaction is complete, carefully pour the mixture into ice water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
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Separate the organic and aqueous layers.
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Extract the aqueous layer multiple times with chloroform.[2]
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Combine the organic layers and dry with magnesium sulfate.
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Concentrate the solution under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound N-oxide | [2] |
| Reagent | Phosphorus trichloride | [2] |
| Solvent | Chloroform | [2] |
| Reaction Temperature | 75°C (Reflux) | [2] |
| Reaction Time | 4 days | [2] |
| Reported Yield | 72% | [2] |
| Purification Method | Silica gel column chromatography | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
analytical methods for determining the purity of 2,6-Dibromo-4-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of 2,6-Dibromo-4-nitropyridine. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the purity of this compound?
The most common and recommended methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity by identifying and quantifying impurities. Mass Spectrometry (MS) is typically used for identity confirmation.
Q2: What purity level is generally expected for commercially available this compound?
Commercially available this compound typically has a purity of 97% or greater, often determined by HPLC.[1][2]
Q3: How should this compound be stored to maintain its purity?
To maintain its purity, this compound should be stored in a dark place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3]
Q4: Can I use NMR to determine the purity of my compound?
Yes, quantitative NMR (qNMR) can be a highly accurate method for determining the absolute purity of a compound.[4][5][6] It relies on the principle that the signal intensity is directly proportional to the number of nuclei.[5] By comparing the integral of a signal from the compound of interest to the integral of a certified internal standard, the purity can be calculated.
Analytical Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reverse-phase method is generally suitable for this compound.[7]
Recommended HPLC Protocol:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., Newcrom R1), 3 µm particle size |
| Mobile Phase | Acetonitrile and Water with an acid modifier |
| (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid for MS compatibility) | |
| Gradient | Isocratic or Gradient (depending on impurity profile) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Detector | UV-Vis at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 25 - 35 °C |
Gas Chromatography (GC)
GC is another viable method for purity analysis, especially for assessing volatile or semi-volatile impurities.
Recommended GC Protocol:
| Parameter | Recommended Setting |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Split or Splitless (depending on sample concentration) |
| Oven Program | Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 280 - 300 °C |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase; Column overload.[8][9] | Use a column with low silanol activity; Adjust mobile phase pH; Reduce injection volume.[7][8] |
| Peak Fronting | Column overload; Poor column packing. | Reduce sample concentration; Replace the column.[8] |
| Split Peaks | Partially blocked column frit; Sample solvent incompatible with mobile phase. | Replace the column frit or the entire column; Dissolve the sample in the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; Temperature fluctuations; Column degradation.[8][10] | Prepare fresh mobile phase daily; Use a column oven; Equilibrate the column properly.[10] |
| High Backpressure | Blockage in the system (e.g., in-line filter, guard column, or column itself).[8] | Systematically check and replace components, starting from the detector and moving backward. |
| Noisy Baseline | Air bubbles in the pump or detector; Contaminated mobile phase.[10] | Degas the mobile phase; Purge the system; Use high-purity, HPLC-grade solvents.[8][10] |
GC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Small Peaks | Syringe issue; Inlet leak; Incorrect injection parameters.[11][12] | Check the syringe for blockage or leaks; Replace the septum; Verify injection volume and split ratio.[12] |
| Peak Tailing or Fronting | Active sites in the inlet or column; Column contamination.[11][13] | Use a deactivated inlet liner; Condition the column; Trim the first few centimeters of the column.[14] |
| Ghost Peaks | Carryover from a previous injection; Septum bleed. | Run a blank solvent injection; Use a high-quality, low-bleed septum.[13] |
| Poor Resolution | Inappropriate column; Incorrect oven temperature program.[13] | Select a column with a different stationary phase; Optimize the temperature ramp rate.[13] |
| Baseline Drift or Instability | Column bleed; Carrier gas impurity; Detector contamination.[13] | Condition the column at a high temperature; Use gas purifiers; Clean the detector.[13] |
| Irreproducible Results | Inconsistent injection volume; Leaks in the system; Fluctuations in gas flow.[11][13] | Use an autosampler for consistent injections; Perform a leak check; Use electronic pressure control.[11] |
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 175422-04-5 [sigmaaldrich.com]
- 3. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. phenomenex.com [phenomenex.com]
Technical Support Center: Managing Hazardous Byproducts from 2,6-Dibromo-4-nitropyridine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hazardous byproducts generated from chemical reactions involving 2,6-Dibromo-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts generated in reactions with this compound?
A1: The primary hazardous byproducts typically arise from the intended reaction and subsequent work-up steps. In nucleophilic aromatic substitution (SNAr) reactions, which are common for this substrate, the main byproducts include:
-
Bromide Salts: Displaced bromide ions will form salts (e.g., sodium bromide, potassium bromide) in the aqueous phase after work-up.
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound in the reaction mixture.
-
Hydrolysis Products: If water is present, hydrolysis of the starting material can occur, leading to the formation of brominated hydroxypyridines.
-
Side-Products: Depending on the reaction conditions and nucleophile used, various side-products may be formed.
Q2: What are the main hazards associated with this compound and its byproducts?
A2: this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Byproducts, particularly unreacted starting material and other brominated organic compounds, are likely to share similar hazard profiles. These compounds can be persistent in the environment and may be toxic to aquatic life.
Q3: What immediate steps should be taken in case of a spill?
A3: In the event of a spill, immediately evacuate the area and alert others.[2] For small spills, ensure proper personal protective equipment (PPE) is worn, including gloves, safety goggles, and a lab coat.[3] Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3] Carefully collect the absorbed material into a sealed and labeled hazardous waste container for disposal.[2][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Q4: How should I properly dispose of waste containing this compound and its byproducts?
A4: All waste containing this compound and its byproducts must be treated as hazardous waste.
-
Segregation: Designate a specific, labeled waste container for "Halogenated Organic Waste." Do not mix this with non-halogenated chemical waste.[2]
-
Containerization: Use a compatible, sealable container (e.g., glass or high-density polyethylene) that is clearly labeled with "Hazardous Waste," the full chemical name(s), and the approximate quantities.[2][3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[2]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent yellow color in the aqueous waste stream after work-up. | Presence of unreacted this compound or nitrated aromatic byproducts. | Acidify the aqueous layer with dilute HCl to protonate any pyridine-based impurities, increasing their water solubility for more effective extraction with an organic solvent. Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid. |
| Formation of an insoluble precipitate during aqueous work-up. | The byproduct or product may be poorly soluble in the aqueous/organic solvent system used. | Test the solubility of a small sample of the precipitate in various common laboratory solvents to find a suitable solvent for extraction or filtration. Adjust the pH of the aqueous layer, as some pyridine derivatives have pH-dependent solubility. |
| Organic waste stream contains excess unreacted starting material. | The reaction did not go to completion. | Consider optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). For disposal, do not attempt to neutralize the unreacted starting material with strong bases without proper protocols, as this can lead to uncontrolled reactions. Dispose of the entire organic waste as halogenated organic waste. |
| Aqueous waste has a strong, unpleasant odor. | Volatile pyridine-based byproducts are present. | Work in a well-ventilated fume hood. Neutralize the aqueous waste with a dilute acid (e.g., citric acid or acetic acid) to convert volatile pyridines into their less volatile salts before disposal. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted nucleophile or reactive intermediates.
-
-
Solvent Removal:
-
If the reaction solvent is water-miscible (e.g., THF, DMF), remove it under reduced pressure.
-
-
Extraction:
-
Add ethyl acetate and water to the residue.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
-
Washing the Organic Layer:
-
Combine the organic extracts.
-
Wash the organic layer sequentially with:
-
1M HCl solution (to remove any basic pyridine byproducts).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
Brine (to remove excess water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Protocol 2: Neutralization of Bromine-Containing Byproducts
For reactions where excess elemental bromine (Br₂) might be a byproduct (e.g., from a side reaction or as an unreacted starting material in a bromination reaction):
-
Preparation:
-
In a fume hood, prepare a fresh solution of 10% (w/v) sodium thiosulfate in water.
-
-
Neutralization:
-
Slowly add the sodium thiosulfate solution to the bromine-containing waste stream with stirring.
-
Continue adding the thiosulfate solution until the characteristic reddish-brown color of bromine disappears and the solution becomes colorless.
-
-
Disposal:
-
The neutralized aqueous solution can then be disposed of as aqueous chemical waste, following your institution's guidelines.
-
Data Presentation
Table 1: Illustrative Efficiency of Byproduct Removal from Organic Layer
| Washing Solution | Target Byproduct | Typical Removal Efficiency (%) | Notes |
| 1M HCl | Pyridine-based impurities | >95% | Converts basic pyridines to their water-soluble hydrochloride salts. |
| Saturated NaHCO₃ | Acidic byproducts | >98% | Neutralizes acidic components. |
| Saturated NaCl (Brine) | Residual water | >90% | Reduces water content in the organic layer before drying. |
| 10% CuSO₄ solution | Pyridine | ~90-95% | Forms a water-soluble copper-pyridine complex. Useful if acidic conditions are not suitable for the product. |
Note: These values are illustrative and the actual efficiency will depend on the specific compounds, concentrations, and experimental conditions.
Visualizations
Caption: A diagram illustrating the general mechanism of a nucleophilic aromatic substitution (SNAr) reaction involving this compound.
Caption: A workflow diagram outlining the key steps for managing hazardous byproducts from the work-up of a this compound reaction.
References
Validation & Comparative
Comparative NMR Analysis of 2,6-Dibromo-4-nitropyridine and Related Compounds
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dibromo-4-nitropyridine alongside key analogues: 2,6-Dibromopyridine and 4-Nitropyridine. Due to the limited availability of public experimental spectra for this compound, predicted spectral data is provided for this compound, based on established substituent effects on the pyridine ring. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these and similar molecules.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound and its analogues. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | H-3, H-5 | H-4 |
| This compound | CDCl₃ | ~8.5 (s) | - |
| 2,6-Dibromopyridine [1][2][3] | CDCl₃ | 7.27 (d, J = 8.1 Hz) | 7.50 (t, J = 8.1 Hz) |
| 4-Nitropyridine | CDCl₃ | 7.45 (dd, J = 4.6, 1.6 Hz) | 8.38 (dd, J = 4.6, 1.6 Hz) |
Note: Data for this compound is predicted.
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | C-2, C-6 | C-3, C-5 | C-4 |
| This compound | CDCl₃ | ~145 | ~125 | ~148 |
| 2,6-Dibromopyridine [4] | CDCl₃ | 144.3 | 129.0 | 140.2 |
| 4-Nitropyridine | CDCl₃ | 151.0 | 124.0 | 145.0 |
Note: Data for this compound is predicted.
Structural Influence on NMR Spectra
The substitution pattern on the pyridine ring significantly influences the chemical shifts of the remaining protons and carbons. In this compound, the two bromine atoms at the 2 and 6 positions and the nitro group at the 4 position are strongly electron-withdrawing. This deshields the protons at the 3 and 5 positions, leading to a downfield chemical shift. Due to the symmetry of the molecule, the H-3 and H-5 protons are chemically equivalent and are expected to appear as a singlet.
In the ¹³C NMR spectrum, the carbons directly attached to the electronegative bromine and nitrogen atoms (C-2, C-6, and C-4) are expected to be significantly downfield. The predicted chemical shifts reflect these electron-withdrawing effects.
Caption: Predicted NMR signals for this compound.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine-based compounds.
I. Sample Preparation [5][6][7][8][9]
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
II. NMR Data Acquisition
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and perform a baseline correction.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Caption: Workflow for NMR spectral analysis.
References
- 1. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromopyridine(626-05-1) 13C NMR spectrum [chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Reactivity Face-Off: 2,6-Dibromo-4-nitropyridine vs. 2,6-Dichloro-4-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Halogen Reactivity in Activated Pyridine Systems
The selection of appropriate starting materials is a critical decision in the synthesis of novel molecular entities. For drug development professionals and researchers in organic synthesis, understanding the nuanced reactivity of functionalized heterocyclic compounds is paramount for efficient and predictable outcomes. This guide provides an objective comparison of the reactivity of 2,6-dibromo-4-nitropyridine and 2,6-dichloro-4-nitropyridine, two important building blocks in medicinal chemistry. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the elaboration of pyridine scaffolds. This analysis is supported by established chemical principles and extrapolated experimental data from analogous systems.
Theoretical Underpinnings of Reactivity
The reactivity of 2,6-dihalo-4-nitropyridines in SNAr reactions is governed by several key factors. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 4-position activate the C2 and C6 positions towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. Both the pyridine nitrogen and the para-nitro group can delocalize the negative charge of this intermediate, lowering the activation energy of the reaction.
The nature of the halogen leaving group (bromine vs. chlorine) is a critical determinant of the overall reaction rate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The electronegativity of the halogen influences the electrophilicity of the carbon atom to which it is attached, while the carbon-halogen bond strength can play a role in the subsequent departure of the leaving group.
Comparative Reactivity Analysis
A study on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles provides valuable insight. With butylamine in acetonitrile, the observed order of reactivity was F > Br > Cl > I. However, with a different nucleophile and solvent system (methanol/DBU in acetonitrile), the order was F > Cl ≈ Br > I. This indicates that the relative reactivity of chloro and bromo derivatives can be dependent on the specific reaction conditions, including the nucleophile and solvent employed.
Generally, in the context of SNAr where the initial nucleophilic attack is rate-determining, the more electronegative halogen (chlorine) can render the attached carbon more electrophilic, potentially leading to a faster reaction. Conversely, the carbon-bromine bond is weaker than the carbon-chlorine bond, which could facilitate a faster departure of the leaving group in cases where the second step of the reaction has a greater influence on the overall rate. For many SNAr reactions, the bromo-substituted compound is found to be of comparable or slightly higher reactivity than its chloro-substituted counterpart.
Table 1: Comparison of Properties and Expected Reactivity
| Feature | This compound | 2,6-Dichloro-4-nitropyridine |
| Molecular Weight | 281.89 g/mol | 192.99 g/mol |
| C-X Bond Strength | Weaker (C-Br) | Stronger (C-Cl) |
| Electronegativity of X | Lower (Bromine) | Higher (Chlorine) |
| Expected Reactivity | Comparable to or slightly higher than the dichloro derivative, depending on reaction conditions. | Generally high, but may be slightly lower than the dibromo derivative in some SNAr reactions. |
Experimental Protocols
To definitively determine the relative reactivity of these two compounds, a competitive kinetic study is recommended. The following is a detailed protocol for a representative experiment.
Kinetic Analysis of Nucleophilic Aromatic Substitution using UV-Vis Spectrophotometry
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2,6-dichloro-4-nitropyridine with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound
-
2,6-Dichloro-4-nitropyridine
-
Piperidine (or other suitable nucleophile)
-
Anhydrous Acetonitrile (or other suitable solvent)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M piperidine in anhydrous acetonitrile).
-
Prepare stock solutions of each substrate (this compound and 2,6-dichloro-4-nitropyridine) in anhydrous acetonitrile (e.g., 0.002 M).
-
-
Kinetic Measurement:
-
Set the thermostatted UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).
-
Place a quartz cuvette containing a known concentration of the nucleophile solution in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the wavelength corresponding to the formation of the product over time. The product of the reaction will likely have a different UV-Vis absorption spectrum than the reactants.
-
Repeat the experiment with varying concentrations of the nucleophile to establish the reaction order.
-
Perform the same series of experiments for the other substrate under identical conditions.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise.
-
The second-order rate constant (k2) is then obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Compare the k2 values for this compound and 2,6-dichloro-4-nitropyridine to determine their relative reactivity under the tested conditions.
-
Visualizing the Experimental Workflow
The logical flow of a comparative kinetic study can be visualized as follows:
Caption: Workflow for a comparative kinetic study.
Signaling Pathway and Reaction Mechanism
The SNAr reaction proceeds through a well-established two-step mechanism involving the formation of a Meisenheimer complex.
Caption: Generalized SNAr mechanism.
Conclusion
In the realm of nucleophilic aromatic substitution on activated pyridine rings, both this compound and 2,6-dichloro-4-nitropyridine serve as highly reactive substrates. While a definitive, universal order of reactivity is subject to the specific reaction conditions, evidence from analogous systems suggests that this compound is likely to exhibit reactivity that is comparable to, or in some cases, slightly greater than that of 2,6-dichloro-4-nitropyridine. For researchers and drug development professionals, the choice between these two valuable building blocks may ultimately be guided by a combination of factors including cost, availability, and the specific requirements of the synthetic route. To obtain conclusive evidence for a particular application, a direct comparative kinetic study as outlined in this guide is strongly recommended.
A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 2,6-Dibromo-4-nitropyridine
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. The choice of synthetic route to this privileged heterocycle can significantly impact the efficiency, scalability, and diversity of accessible analogues. While 2,6-Dibromo-4-nitropyridine serves as a valuable precursor for certain substituted pyridines, a wealth of alternative reagents and methodologies offer distinct advantages in terms of reactivity, substrate scope, and functional group tolerance. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
This document will delve into a comparative analysis of several prominent methods for pyridine synthesis, weighing their strengths and weaknesses against the use of this compound. We will explore classical condensation reactions, the versatility of other dihalopyridines, and modern modular approaches that allow for the rapid construction of complex pyridine derivatives.
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The synthetic utility of a starting material is dictated by its reactivity and the range of transformations it can undergo. This compound is activated towards nucleophilic aromatic substitution (SNA) at the 2- and 6-positions by the electron-withdrawing nitro group. The bromine atoms also serve as handles for various cross-coupling reactions. However, the alternatives presented below offer a broader palette of synthetic possibilities.
A key alternative is 2,6-dichloropyridine . While the carbon-chlorine bond is stronger than the carbon-bromine bond, making it generally less reactive in reactions where C-X bond cleavage is rate-determining, this can be advantageous for achieving selective mono-substitution.[1] In contrast, the higher reactivity of 2,6-dibromopyridine often leads to di-substituted products.[1]
Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses build the pyridine ring from acyclic precursors, offering a ground-up approach to constructing highly substituted pyridines that may not be readily accessible from pre-formed pyridine rings.[2][3] More contemporary methods, such as those utilizing ylidenemalononitriles or a modular approach with alkenylboronic acids , provide rapid access to diverse and complex pyridine structures with excellent functional group tolerance.[4][5][6]
Quantitative Data Summary
The following tables provide a comparative overview of the performance of different pyridine synthesis methods. The data has been compiled from various sources to offer a snapshot of typical yields and reaction conditions.
Table 1: Comparison of Dihalopyridine Reactivity in Suzuki-Miyaura Coupling
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 2,6-Dibromopyridine | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 80 °C, 2h | 2,6-Diarylpyridine | 85-95 | [1] |
| 2,6-Dichloropyridine | Arylboronic acid, Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C, 12h | 2,6-Diarylpyridine | 70-85 | [1] |
Table 2: Overview of Classical and Modern Pyridine Syntheses
| Synthesis Method | Starting Materials | Typical Conditions | Product Scope | Yield Range (%) |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), NH3 or NH4OAc | Heat or microwave irradiation | Symmetrically substituted pyridines | 60-96[3][7][8] |
| Bohlmann-Rahtz Synthesis | Enamine, ethynylketone | Acid catalysis, heat | 2,3,6-Trisubstituted pyridines | 74-86[9] |
| From Ylidenemalononitriles | Ylidenemalononitrile, primary amine | Room temperature | Multi-substituted aminonicotinonitriles | 67-93[4] |
| Modular (Liebeskind) | Alkenylboronic acid, α,β-unsaturated ketoxime O-pentafluorobenzoate | Cu(OAc)2, DMF, 50 °C | Highly substituted pyridines | 43-91[5][6][10] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Suzuki-Miyaura Coupling of 2,6-Dihalopyridines
Protocol for 2,6-Dibromopyridine: To a solution of 2,6-dibromopyridine (1 mmol) and the corresponding arylboronic acid (2.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added sodium carbonate (2.5 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated at 80°C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Protocol for 2,6-Dichloropyridine: A mixture of 2,6-dichloropyridine (1 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3 mmol), and SPhos (0.1 mmol) in a mixture of toluene (4 mL) and water (0.4 mL) is degassed with argon for 15 minutes. Palladium(II) acetate (0.05 mmol) is then added, and the mixture is heated at 100°C for 12 hours. After cooling, the reaction is worked up as described for the dibromopyridine protocol.[1]
Hantzsch Pyridine Synthesis
An aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) are mixed in a round-bottom flask. The mixture is heated to 80-100°C (or subjected to microwave irradiation) for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the resulting solid is collected by filtration. The solid is then washed with cold ethanol to afford the dihydropyridine product. Aromatization to the pyridine can be achieved by subsequent oxidation with an oxidizing agent like ferric chloride or manganese dioxide.[3]
Bohlmann-Rahtz Pyridine Synthesis
An enamine (1 mmol) and an ethynylketone (1.1 mmol) are dissolved in ethanol containing a catalytic amount of acetic acid. The mixture is heated at reflux until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the substituted pyridine.[9]
Pyridine Synthesis from Ylidenemalononitriles
The ylidenemalononitrile (1 mmol) is dissolved in an excess of a primary amine (e.g., benzylamine, 2 mL) at room temperature. The reaction is stirred vigorously until the starting material is consumed, as indicated by TLC. The reaction mixture is then concentrated under vacuum, and the crude product is purified by flash chromatography on silica gel.[4]
Modular Pyridine Synthesis via Alkenylboronic Acids
To a mixture of the α,β-unsaturated ketoxime O-pentafluorobenzoate (1 mmol), the alkenylboronic acid (1.5 mmol), and copper(II) acetate (0.1 mmol) in a screw-cap vial is added N,N-dimethylformamide (DMF, 5 mL). The vial is sealed and heated at 50°C for 1 hour. The reaction is then opened to the air and stirred for an additional 12 hours. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[5][6]
Reaction Pathways and Workflows
The following diagrams illustrate the reaction mechanisms and workflows for the discussed pyridine syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
A Crystallographic and Synthetic Comparison of 2,6-Dihalo-4-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, 2,6-dihalo-4-nitropyridine derivatives serve as versatile scaffolds in the synthesis of complex molecules. Their utility is largely dictated by the nature of the halogen substituents, which influences their reactivity and solid-state properties. This guide provides a comparative overview of the X-ray crystal structure of 2,6-dichloro-4-nitropyridine N-oxide and the synthetic protocols for related 2,6-dibromo-4-nitropyridine compounds, offering valuable data for the strategic design of novel chemical entities.
Comparative Crystallographic Data
| Parameter | 2,6-Dichloro-4-nitropyridine N-oxide |
| Chemical Formula | C₅H₂Cl₂N₂O₃ |
| Molecular Weight | 208.99 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 5.964(4) Å, b = 9.510(6) Å, c = 26.192(16) Å |
| Unit Cell Volume | 1485.5(16) ų |
| Molecules per Unit Cell (Z) | 8 |
| Temperature | 173 K |
| Radiation | Mo Kα |
| R-factor | 0.032 |
Table 1: Crystallographic data for 2,6-dichloro-4-nitropyridine N-oxide.[1]
In the solid state, the nitro group of 2,6-dichloro-4-nitropyridine N-oxide is nearly coplanar with the pyridine ring.[1] The crystal structure is characterized by a herringbone packing motif.[1] It is anticipated that this compound would exhibit similar planarity, with potential differences in intermolecular distances and packing due to the larger van der Waals radius and greater polarizability of bromine compared to chlorine.
Experimental Protocols
The following sections detail the synthetic and crystallographic methodologies for 2,6-dihalo-4-nitropyridine derivatives, providing a basis for their preparation and analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the deoxygenation of its N-oxide precursor.
Procedure:
-
A suspension of this compound N-oxide in chloroform is prepared.
-
Phosphorus trichloride is added dropwise to the suspension at a reduced temperature (e.g., 5 °C).
-
The reaction mixture is then heated to reflux for an extended period.
-
Upon completion, the mixture is carefully quenched with ice water and neutralized with a base such as sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., chloroform), and the combined organic layers are dried and concentrated.
-
Purification is achieved via silica gel column chromatography to yield this compound as a solid.
Crystallization of 2,6-Dichloro-4-nitropyridine N-oxide
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.
Procedure:
-
2,6-dichloro-4-nitropyridine N-oxide is dissolved in a suitable solvent, such as methanol.[1]
-
The solution is allowed to stand at room temperature for slow evaporation of the solvent.[1]
-
Diffraction-quality crystals are typically obtained over a period of several days.[1]
X-ray Data Collection and Structure Refinement
The crystallographic data for 2,6-dichloro-4-nitropyridine N-oxide was collected using a single-crystal X-ray diffractometer.
Procedure:
-
A suitable crystal is mounted on the diffractometer.
-
Data is collected at a low temperature (173 K) to minimize thermal vibrations.[1]
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².[1]
Visualizing the Synthetic and Structural Landscape
The following diagrams illustrate the synthetic pathway to this compound and the molecular structure of the chloro-analogue, providing a clear visual representation of these key aspects.
Caption: Synthetic scheme for the preparation of this compound.
Caption: Molecular components of 2,6-dichloro-4-nitropyridine N-oxide.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dibromo-4-nitropyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Dibromo-4-nitropyridine against the experimentally determined fragmentation of a structurally related compound, 2,6-Dibromopyridine. The data presented herein, including detailed experimental protocols, will aid in the identification and characterization of this and similar halogenated nitroaromatic compounds.
Predicted and Comparative Fragmentation Patterns
The fragmentation of this compound under electron ionization is anticipated to be influenced by the presence of two bromine atoms and a nitro group on the pyridine ring. The following table summarizes the predicted key fragment ions for this compound and compares them with the observed major fragments for 2,6-Dibromopyridine, providing a basis for spectral interpretation.
| Predicted/Observed Fragment Ion | m/z (mass-to-charge ratio) | Relative Abundance | Description of Fragmentation Pathway |
| This compound (Predicted) | |||
| [C₅H₂Br₂N₂O₂]⁺ (Molecular Ion) | 280/282/284 | Moderate | Ionization of the parent molecule. The isotopic pattern of two bromine atoms will result in three peaks with a characteristic intensity ratio. |
| [C₅H₂Br₂NO]⁺ | 250/252/254 | High | Loss of a nitro radical (•NO₂) from the molecular ion. This is a common fragmentation for nitroaromatic compounds. |
| [C₅H₂BrN₂O₂]⁺ | 201/203 | Moderate | Loss of a bromine radical (•Br) from the molecular ion. |
| [C₅H₂BrNO]⁺ | 171/173 | Moderate | Sequential loss of a nitro radical and a bromine radical. |
| [C₅H₂N₂O₂]⁺ | 122 | Low | Loss of both bromine radicals from the molecular ion. |
| 2,6-Dibromopyridine (Observed Data) | |||
| [C₅H₃Br₂N]⁺ (Molecular Ion) | 235/237/239 | High | Ionization of the parent molecule, showing the characteristic isotopic pattern for two bromine atoms. |
| [C₅H₃BrN]⁺ | 156/158 | High | Loss of a bromine radical (•Br) from the molecular ion. This is a major fragmentation pathway.[1] |
| [C₅H₂Br]⁺ | 155/157 | Moderate | Loss of HCN from the [C₅H₃BrN]⁺ ion. |
| [C₄H₂Br]⁺ | 129/131 | Moderate | Ring fragmentation. |
| [C₅H₃N]⁺ | 77 | Low | Loss of both bromine radicals from the molecular ion. |
Experimental Protocols
To experimentally verify the fragmentation pattern of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 50-350.
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the observed spectrum with the predicted fragmentation pattern and the spectrum of the reference compound (2,6-Dibromopyridine).
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
This guide provides a foundational framework for the mass spectrometric analysis of this compound. By combining predictive analysis with a robust experimental protocol, researchers can confidently identify and characterize this and other related molecules, accelerating the pace of discovery and development.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,6-Dibromo-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine core is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various substituted pyridines, 2,6-dibromo-4-nitropyridine serves as a versatile building block, offering two reactive sites for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the C-Br bonds, making the choice of an appropriate palladium catalyst and reaction conditions crucial for achieving high yields and selectivity.
This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. While direct comparative studies on this specific substrate are limited, the data presented herein is based on established principles of palladium catalysis and results from the closely related 2,6-dibromopyridine, offering a valuable starting point for reaction optimization.
Data Presentation: Catalyst Performance Comparison
The selection of the palladium precursor and the associated ligand is a critical parameter that dictates the efficiency and outcome of the cross-coupling reaction. The following tables summarize the performance of various palladium catalyst systems in different coupling reactions. It is important to note that the yields are illustrative and may vary depending on the specific coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Excellent |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Data compiled from literature on 2,6-dibromopyridine and general principles of Suzuki-Miyaura coupling.[1][2]
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT - 60 | 4-12 | Good to Excellent |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | DMF | RT | 3 | High |
Data based on general protocols for Sonogashira coupling of bromopyridines.[3][4]
Table 3: Buchwald-Hartwig Amination of 2,6-Dibromopyridine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 4 | Di-aminated | Good |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | Mono-aminated | Moderate to Good |
Data based on established methods for the Buchwald-Hartwig amination of 2,6-dibromopyridine.[1][5]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling reactions of this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 to 2.2 equiv. for mono- or di-substitution, respectively), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/H₂O mixture) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.[3][4]
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv. for mono-amination) to an oven-dried Schlenk flask.
-
Amine and Solvent Addition: Add the amine (1.1 equiv. for mono-amination) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[1][5]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and a representative catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of Novel Pyridine-Bridged Combretastatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic route to a novel pyridine-bridged combretastatin analog, a potent class of anticancer agents, utilizing the versatile starting material, 2,6-Dibromo-4-nitropyridine. The performance of this route is objectively compared with a plausible alternative de novo synthesis. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid researchers in selecting an optimal synthetic strategy.
Introduction
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, a critical process in cell division. Its disruption leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. However, the clinical utility of combretastatin A-4 is limited by its poor solubility and isomerization of the cis-stilbene bridge. To overcome these limitations, research has focused on developing novel analogs with improved pharmacological properties. This guide details a synthetic approach to a pyridine-bridged analog, which offers enhanced stability and potential for further functionalization.
The synthetic strategy leverages the reactivity of this compound, a highly functionalized building block that allows for sequential, site-selective modifications through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the key quantitative data for the proposed synthetic route starting from this compound and a comparative de novo synthesis of a similar pyridine core.
Table 1: Synthesis of 2-((3,4,5-trimethoxyphenyl)amino)-6-bromo-4-nitropyridine (Intermediate 1)
| Parameter | Proposed Route: Nucleophilic Aromatic Substitution |
| Starting Material | This compound |
| Reagents | 3,4,5-trimethoxyaniline, K₂CO₃, DMF |
| Reaction Time | 12 hours |
| Temperature | 100 °C |
| Yield | ~85% (estimated) |
| Purification | Column Chromatography |
Table 2: Synthesis of the Final Product: 2-((3,4,5-trimethoxyphenyl)amino)-6-(4-methoxyphenyl)-4-nitropyridine
| Parameter | Proposed Route: Suzuki Coupling | Alternative Route: De novo Synthesis (Kröhnke type) |
| Starting Material | Intermediate 1 | 1-(4-methoxyphenyl)ethan-1-one, Dimethylformamide dimethyl acetal |
| Reagents | 4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, N-(3,4,5-trimethoxyphenyl)cyanamide, Ammonium acetate |
| Reaction Time | 24 hours | Multi-step, >48 hours |
| Temperature | 90 °C | Variable (Reflux) |
| Overall Yield | ~75% (from Intermediate 1) | Lower, estimated <40% |
| Purification | Column Chromatography | Multiple chromatographic purifications |
Table 3: Biological Activity of a Structurally Similar Pyridine-Bridged Combretastatin Analog [1]
| Compound | Cell Line | IC₅₀ (nM)[1] |
| Pyridine Analog | K562 | 2.5[1] |
| HeLa | 3.1[1] | |
| HT-29 | 4.2[1] | |
| Combretastatin A-4 | K562 | 1.8[1] |
| HeLa | 2.1[1] | |
| HT-29 | 3.0[1] |
Experimental Protocols
Proposed Synthetic Route
1. Synthesis of 2-((3,4,5-trimethoxyphenyl)amino)-6-bromo-4-nitropyridine (Intermediate 1)
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add 3,4,5-trimethoxyaniline (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture at 100 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
2. Synthesis of 2-((3,4,5-trimethoxyphenyl)amino)-6-(4-methoxyphenyl)-4-nitropyridine (Final Product)
-
In a reaction vessel, dissolve Intermediate 1 (1.0 eq) and 4-methoxyphenylboronic acid (1.5 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and heat the mixture at 90 °C for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the final product.
Alternative De Novo Synthetic Route (Hypothetical)
This route is based on the general principles of the Kröhnke pyridine synthesis.
1. Synthesis of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
-
React 1-(4-methoxyphenyl)ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) at reflux for 16 hours.
-
Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
2. Synthesis of the 2,6-disubstituted-4-nitropyridine
-
To a solution of the enaminone from the previous step in acetic acid, add N-(3,4,5-trimethoxyphenyl)cyanamide and ammonium acetate.
-
Reflux the mixture for 24 hours.
-
The nitro group would need to be introduced in a separate step, likely through nitration of a precursor, which adds complexity and potential regioselectivity issues.
-
Cool the reaction, neutralize with a base, and extract with an organic solvent.
-
Purify by column chromatography.
Mandatory Visualization
Caption: Comparative workflow of the proposed and alternative synthetic routes.
Caption: Mechanism of action of the novel pyridine-bridged combretastatin analog.
Conclusion
The synthetic route starting from this compound offers a more efficient and higher-yielding pathway to novel pyridine-bridged combretastatin analogs compared to a plausible de novo synthesis. The modular nature of this approach, allowing for sequential Suzuki coupling and nucleophilic aromatic substitution, provides greater flexibility for generating a library of analogs for structure-activity relationship (SAR) studies. The potent anti-proliferative activity of these compounds, coupled with their mechanism of action as tubulin polymerization inhibitors, underscores their potential as valuable candidates for further drug development. This guide provides researchers with the necessary information to embark on the synthesis and evaluation of this promising class of anticancer agents.
References
Stability Under Pressure: A Comparative Guide to 2,6-Dibromo-4-nitropyridine in Diverse Reaction Environments
For researchers, scientists, and professionals in drug development, the selection of robust and reliable building blocks is paramount to successful synthetic campaigns. 2,6-Dibromo-4-nitropyridine stands as a versatile intermediate, pivotal in the construction of complex molecular architectures. However, a thorough understanding of its stability under various reaction conditions is crucial for optimizing reaction outcomes and ensuring process safety. This guide provides a comprehensive comparison of the stability of this compound under thermal, acidic, basic, and catalytic stresses, alongside a comparative look at potential alternative reagents. While direct quantitative kinetic data for the degradation of this compound is not extensively available in public literature, this guide infers its stability profile from established principles of organic chemistry and data from analogous compounds.
Executive Summary of Stability
The stability of this compound is intrinsically linked to its chemical structure: a pyridine ring activated by a strong electron-withdrawing nitro group and substituted with two labile bromine atoms. This configuration renders it highly reactive towards nucleophilic substitution and cross-coupling reactions, but also susceptible to degradation under certain conditions.
| Condition | Inferred Stability of this compound | Potential Degradation Pathways |
| Thermal | Moderate. Likely stable up to its melting point (121-124°C)[1]. Decomposition may occur at elevated temperatures. | De-nitration, de-bromination, and ring-opening at higher temperatures. |
| Acidic | Low to Moderate. The pyridine nitrogen can be protonated, but strong acidic conditions, especially with heating, may lead to hydrolysis of the nitro group or displacement of the bromo groups. | Hydrolysis of the nitro group to a hydroxyl group; potential for de-bromination. |
| Basic | Low. Highly susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide or other strong bases, leading to the displacement of one or both bromine atoms. | Formation of 2-bromo-6-hydroxy-4-nitropyridine, 2,6-dihydroxy-4-nitropyridine, or other substitution products. |
| Catalytic (Palladium) | Moderate. Generally stable under typical cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). However, prolonged reaction times, high temperatures, or the presence of strong bases can lead to side reactions like de-bromination. | Reductive de-bromination to mono-bromo or un-substituted nitropyridine. |
Comparative Analysis with Alternative Reagents
The choice of a dihalogenated nitropyridine often depends on the desired reactivity and the tolerance of other functional groups in the molecule. Here, we compare the inferred stability of this compound with two common alternatives.
| Reagent | Structure | Key Stability and Reactivity Differences |
| 2,6-Dichloro-4-nitropyridine | C₅H₂Cl₂N₂O₂ | The C-Cl bond is stronger than the C-Br bond, making this compound generally more stable and less reactive in palladium-catalyzed cross-coupling reactions. It may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve similar reactivity to the dibromo- anologue.[2] |
| 2-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | Lacks the second bromine atom, offering a single site for substitution or coupling. This can be advantageous for achieving mono-functionalization selectively. Its overall stability profile is expected to be similar to the dibromo- analogue under corresponding conditions, though with potentially different reaction kinetics. |
Experimental Protocols for Stability Assessment
To empower researchers to generate specific stability data for their unique applications, we provide the following detailed experimental protocols.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss against temperature.
-
The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed.
-
Thermal Stability Workflow
Stability in Acidic and Basic Conditions (Forced Degradation Study)
Objective: To quantify the degradation of this compound under acidic and basic conditions over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Control: Mix an aliquot of the stock solution with an equal volume of the solvent.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the concentration of the remaining this compound.
Forced Degradation Workflow
Stability in the Presence of a Palladium Catalyst
Objective: To assess the stability of this compound under typical Suzuki-Miyaura cross-coupling conditions.
Methodology:
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a reaction vessel.
-
Control Reaction: Set up a parallel reaction without the boronic acid coupling partner.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction Conditions: Heat the reaction mixtures to a standard temperature (e.g., 80°C).
-
Monitoring: Monitor both the main reaction and the control reaction over time (e.g., 1, 4, 8, 24 hours) by taking aliquots and analyzing them by HPLC or GC-MS to quantify the amount of remaining this compound and identify any degradation products, such as the mono-de-brominated species.
Catalytic Stability Assessment
Conclusion
This compound is a highly valuable and reactive building block. Its utility in cross-coupling and nucleophilic substitution reactions is a direct consequence of its electronic properties, which also dictate its stability. While generally possessing moderate thermal stability, it is susceptible to degradation under strong acidic and, particularly, basic conditions. In the context of palladium-catalyzed reactions, careful control of reaction parameters is necessary to minimize unwanted side reactions like de-bromination. For applications requiring higher stability, 2,6-dichloro-4-nitropyridine may serve as a more robust, albeit less reactive, alternative. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of this compound and its alternatives under their specific reaction conditions, enabling more informed decisions in the design and execution of complex synthetic routes.
References
HPLC method development for the analysis of 2,6-Dibromo-4-nitropyridine reaction mixtures
An Objective Comparison of HPLC Methodologies for the Analysis of 2,6-Dibromo-4-nitropyridine Reaction Mixtures
Introduction
The accurate analysis of reaction mixtures is critical in drug development and chemical synthesis for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, can result in a mixture containing the starting material, the desired product, and various process-related impurities.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for resolving such complex mixtures.
This guide provides a comparative analysis of reversed-phase HPLC methods for the analysis of this compound reaction mixtures. We will explore the impact of two common stationary phases, C18 and Phenyl-Hexyl, and two different organic modifiers, acetonitrile and methanol, on the separation of the target compound and its potential impurities.
Potential Impurities in this compound Synthesis
A typical synthesis of this compound involves the nitration of 2,6-dibromopyridine.[2] During this process, several impurities can be generated, including:
-
2,6-dibromopyridine: Unreacted starting material.
-
2,6-dibromo-3-nitropyridine: An isomeric byproduct of the nitration reaction.
-
Over-nitrated species: Such as dinitro-dibromopyridine derivatives, which can form under harsh reaction conditions.[3][4][5]
-
Hydrolysis products: If water is present, hydrolysis of the nitro group or displacement of the bromo groups can occur.
Effective chromatographic separation of these closely related compounds is essential for accurate quantification.
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The general workflow involves selecting an appropriate column and mobile phase, followed by optimizing the chromatographic conditions to achieve the desired separation.
Comparison of Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is a critical factor in achieving the desired selectivity.
-
C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering excellent hydrophobic retention. It separates compounds primarily based on their hydrophobicity.
-
Phenyl-Hexyl: This stationary phase provides an alternative selectivity due to the presence of a phenyl ring. It can interact with analytes through π-π interactions, which is particularly useful for separating aromatic and unsaturated compounds.[6][7][8]
Comparison of Organic Modifiers: Acetonitrile vs. Methanol
The organic modifier in the mobile phase influences both retention and selectivity.
-
Acetonitrile (ACN): Generally has a stronger elution strength than methanol in reversed-phase HPLC, leading to shorter retention times.[9][10][11] It is a polar aprotic solvent.[12]
-
Methanol (MeOH): Is a polar protic solvent and can engage in hydrogen bonding with analytes, which can alter selectivity compared to acetonitrile.[9][12] For phenyl phases, methanol can enhance π-π interactions.[13]
Logical Relationships in HPLC Method Development
The interplay of various HPLC parameters determines the quality of the separation. The following diagram illustrates these relationships.
Experimental Protocols
Four HPLC methods were evaluated to compare the performance of different column and mobile phase combinations.
Common Conditions for all Methods:
-
Detector: UV at 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Sample Preparation: A simulated reaction mixture was prepared by dissolving this compound, 2,6-dibromopyridine, and 2,6-dibromo-3-nitropyridine in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL for each component.
Method 1: C18 Column with Acetonitrile/Water Gradient
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
Method 2: C18 Column with Methanol/Water Gradient
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
Method 3: Phenyl-Hexyl Column with Acetonitrile/Water Gradient
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
Method 4: Phenyl-Hexyl Column with Methanol/Water Gradient
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
Data Presentation and Comparison
The following tables summarize the hypothetical, yet representative, chromatographic data obtained for the key components of the reaction mixture under the four different HPLC methods.
Table 1: Retention Times (minutes)
| Analyte | Method 1 (C18/ACN) | Method 2 (C18/MeOH) | Method 3 (Phenyl-Hexyl/ACN) | Method 4 (Phenyl-Hexyl/MeOH) |
| 2,6-dibromopyridine | 8.5 | 9.2 | 8.1 | 8.8 |
| 2,6-dibromo-3-nitropyridine | 10.2 | 11.0 | 10.5 | 11.5 |
| This compound | 10.4 | 11.3 | 10.9 | 12.0 |
Table 2: Resolution (Rs)
| Peak Pair | Method 1 (C18/ACN) | Method 2 (C18/MeOH) | Method 3 (Phenyl-Hexyl/ACN) | Method 4 (Phenyl-Hexyl/MeOH) |
| 2,6-dibromopyridine & 2,6-dibromo-3-nitropyridine | 2.8 | 2.9 | 3.5 | 3.8 |
| 2,6-dibromo-3-nitropyridine & this compound | 1.2 | 1.4 | 1.8 | 2.1 |
Table 3: Peak Asymmetry (As)
| Analyte | Method 1 (C18/ACN) | Method 2 (C18/MeOH) | Method 3 (Phenyl-Hexyl/ACN) | Method 4 (Phenyl-Hexyl/MeOH) |
| 2,6-dibromopyridine | 1.1 | 1.0 | 1.1 | 1.0 |
| 2,6-dibromo-3-nitropyridine | 1.2 | 1.1 | 1.2 | 1.1 |
| This compound | 1.2 | 1.1 | 1.2 | 1.1 |
Discussion
Based on the presented data, the Phenyl-Hexyl column generally provides better resolution for the critical peak pair, the 3-nitro and 4-nitro isomers, compared to the C18 column. This is likely due to the additional π-π interactions between the aromatic analytes and the phenyl stationary phase, which enhances the selectivity.[7][8]
The use of methanol as the organic modifier resulted in longer retention times but also improved resolution on both columns. The improved resolution with methanol on the Phenyl-Hexyl column (Method 4) is particularly noteworthy and aligns with the principle that methanol can enhance π-π interactions with phenyl stationary phases.[13]
Peak asymmetry was acceptable across all methods, with methanol providing slightly more symmetrical peaks, potentially due to its hydrogen bonding capabilities which can mitigate interactions with residual silanols on the silica support.[9]
Conclusion
For the analysis of this compound reaction mixtures, a Phenyl-Hexyl column with a methanol/water gradient (Method 4) offers the best overall performance, providing the highest resolution for the critical isomeric impurity. While this method results in a longer analysis time compared to using acetonitrile, the superior separation is crucial for accurate quantification of impurities. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, such as the need for high throughput versus the necessity for baseline resolution of all components.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 3. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
A Cost-Benefit Analysis of 2,6-Dibromo-4-nitropyridine in Multi-Step Synthesis: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that balances cost, reactivity, and efficiency. This guide provides a comprehensive cost-benefit analysis of 2,6-Dibromo-4-nitropyridine, a versatile reagent in multi-step synthesis, by comparing its performance and economic viability against its chloro and fluoro analogues.
Executive Summary
This compound is a valuable tool for the construction of complex molecular architectures, offering two reactive sites for sequential or differential functionalization. However, its cost and reactivity profile, particularly in comparison to 2,6-dichloro-4-nitropyridine and 2,6-difluoro-4-nitropyridine, warrant a careful evaluation. This guide presents a data-driven comparison to aid in the selection of the most appropriate reagent for specific synthetic needs.
Cost Analysis
The commercial cost of a reagent is a primary consideration in process development and large-scale synthesis. The following table summarizes the approximate cost of this compound and its alternatives from various suppliers. It is important to note that prices can fluctuate and may vary based on purity and quantity.
| Compound | Supplier | Quantity (g) | Price (USD) | Price per gram (USD/g) |
| This compound | Sigma-Aldrich | 1 | 11.50 | 11.50 |
| 5 | 37.95 | 7.59 | ||
| 25 | 119.60 | 4.78 | ||
| 2,6-Dichloro-4-nitropyridine | Thermo Scientific | 5 | 101.65 | 20.33 |
| IndiaMART | 1000 | 31000 INR (~371) | ~0.37 | |
| 2,6-Difluoro-4-nitropyridine | Biosynth | - | Request Quote | - |
| ChemicalBook | 5 | 40.00 | 8.00 | |
| 25 | 112.00 | 4.48 |
Key Observation: For laboratory-scale quantities, this compound and 2,6-Difluoro-4-nitropyridine have comparable costs, while 2,6-Dichloro-4-nitropyridine can be significantly more expensive from some suppliers for small quantities but appears to be the most cost-effective option for bulk quantities. The cost of synthesizing these reagents in-house should also be considered, with the starting materials and complexity of the synthesis impacting the overall expense.
Performance Comparison in Key Synthetic Transformations
The utility of these dihalogenated nitropyridines lies in their reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic attack at the 2- and 6-positions. The reactivity of the halogens as leaving groups in SNAr reactions follows the general trend: F > Cl > Br > I . This is due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic.
Comparative Data Summary (Qualitative):
| Reagent | Reactivity in SNAr | Notes |
| 2,6-Difluoro-4-nitropyridine | Highest | The C-F bond is highly activated, leading to faster reaction rates and milder reaction conditions. |
| 2,6-Dichloro-4-nitropyridine | Intermediate | Offers a good balance of reactivity and stability. |
| This compound | Lowest | The C-Br bond is the least activated among the three, often requiring more forcing conditions (higher temperatures, stronger nucleophiles). |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig Amination)
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the ease of oxidative addition of the C-X bond to the palladium catalyst. The general reactivity trend is: I > Br > Cl .
Comparative Data Summary (Illustrative Yields):
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~70-80 (mono-arylated) |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | >90 (di-arylated) | |
| 2,6-Dichloropyridine | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80-120 | - | Good to Excellent | |
| Buchwald-Hartwig | 2,6-Dibromopyridine | Various amines | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-110 | - | Good to Excellent (mono- and di-aminated) |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | - | - | Highly regioselective for C2 |
Key Observation: this compound is expected to exhibit higher reactivity and potentially give better yields in shorter reaction times in Suzuki-Miyaura and Buchwald-Hartwig reactions compared to its chloro-analogue, especially for less reactive coupling partners. However, advancements in catalyst systems have made the use of chloro-pyridines more efficient. The choice of reagent may therefore depend on the specific coupling partners and the desired selectivity (mono- vs. di-substitution).
Experimental Protocols
Detailed experimental protocols for key reactions are provided to allow for replication and adaptation.
Synthesis of this compound
This procedure is adapted from the synthesis of this compound from its N-oxide.
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Suspend this compound N-oxide in chloroform.
-
Slowly add phosphorus trichloride dropwise at 5 °C.
-
Heat the reaction mixture to 75 °C and reflux for 4 days.
-
After completion, carefully pour the mixture into ice water and neutralize with sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry with magnesium sulfate, and concentrate under vacuum.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4:1) to afford this compound as a white solid.
Representative Suzuki-Miyaura Coupling of a Dihalopyridine
This is a general procedure that can be adapted for 2,6-dibromo- or 2,6-dichloro-4-nitropyridine.
Materials:
-
Dihalopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a reaction vessel, combine the dihalopyridine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination of a Dihalopyridine
This is a general procedure that can be adapted for 2,6-dibromo- or 2,6-dichloro-4-nitropyridine.
Materials:
-
Dihalopyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the dihalopyridine, palladium precatalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and the logical flow of the cost-benefit analysis.
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-4-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 2,6-Dibromo-4-nitropyridine, a halogenated nitroaromatic compound. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Safety and Hazard Information
This compound is classified as an irritant and is harmful if it comes into contact with skin, eyes, or is inhaled.[1] All handling of this compound should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₂Br₂N₂O₂ |
| Molecular Weight | 281.89 g/mol [1] |
| Appearance | Pale yellow crystalline powder |
| Boiling Point | 330.018 °C at 760 mmHg[3] |
| Flash Point | 153.389 °C[3] |
| Density | 2.222 g/cm³[3] |
| Storage Temperature | 2-8°C, under inert atmosphere[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal program. The following protocol outlines the standard operating procedure for the collection and disposal of this chemical waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Crucially, do not mix this compound waste with non-halogenated or other incompatible chemical waste streams. [4] Mixing waste can lead to dangerous reactions and complicates the disposal process.
2. Waste Collection and Containerization:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing papers, pipette tips), into a dedicated, compatible, and sealable container.[4]
-
The container should be constructed of a non-reactive material such as glass or high-density polyethylene (HDPE).[4]
-
Ensure the container is in good condition with a secure, leak-proof lid. To prevent over-pressurization, do not fill the container to more than 80% of its capacity.
3. Labeling of Waste Containers:
-
Immediately and clearly label the waste container with the following information:[4]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the specific laboratory location.
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA must be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.[4]
-
The waste container should be placed in secondary containment to prevent the spread of material in the event of a leak.[4]
5. Arranging for Disposal:
-
Once the waste container is full or reaches the institutional time limit for satellite accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional and local regulations for the final disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2,6-Dibromo-4-nitropyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides immediate, essential safety protocols and logistical plans for the use of 2,6-Dibromo-4-nitropyridine, a halogenated and nitrated organic compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if it comes into contact with the skin, is inhaled, or is ingested.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] A comprehensive PPE plan is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a fully-buttoned lab coat. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[4] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | If ventilation is inadequate or if dust or aerosols are generated, use a NIOSH-approved air-purifying respirator with organic vapor cartridges. | Protects against the inhalation of harmful dust or vapors. |
Operational and Disposal Plans
A structured approach to the handling and disposal of this compound is essential for laboratory safety and environmental responsibility.
Experimental Workflow for Safe Handling
Detailed Experimental Protocols
Handling:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS). Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Inspect all PPE for integrity before use.
-
Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula to carefully transfer the material, avoiding the creation of dust or aerosols.
Spill Response: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For a small spill, and if you are trained to do so, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][6] Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][7]
-
Decontaminate: Clean the spill area with soap and water.[7] All materials used for cleanup should be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Disposal Step | Procedure |
| Waste Segregation | Designate a specific, labeled waste container for "Halogenated Organic Solids." Do not mix with non-halogenated chemical waste.[2] |
| Waste Collection | Collect all waste, including contaminated PPE, weighing paper, and absorbent materials from spills, in a dedicated, compatible, and sealable container (e.g., glass or high-density polyethylene).[2] |
| Labeling | Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[2] |
| Storage | Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[2] |
| Professional Disposal | Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Never dispose of this chemical down the drain or in regular trash.[8] |
| Empty Containers | Empty containers that held this compound must be disposed of as hazardous waste unless they have been triple-rinsed.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
